DIVINYLTETRAMETHYLDISILANE
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
ethenyl-[ethenyl(dimethyl)silyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si2/c1-7-9(3,4)10(5,6)8-2/h7-8H,1-2H2,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUHUUJEEHDUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932468 | |
| Record name | 1,2-Diethenyl-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-29-9 | |
| Record name | 1,2-Diethenyl-1,1,2,2-tetramethyldisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disilane, 1,2-diethenyl-1,1,2,2-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diethenyl-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Divinyltetramethyldisilane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divinyltetramethyldisilane [(CH₂=CH)(CH₃)₂Si]₂O, a prominent organosilicon compound, holds significant importance across various scientific and industrial domains. Its unique chemical structure, characterized by two vinyl functional groups and a flexible disiloxane backbone, imparts desirable properties for applications in polymer chemistry, materials science, and as a ligand in organometallic catalysis. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and spectral characteristics of this compound. Detailed experimental protocols for the synthesis of a platinum-divinyltetramethyldisilane complex and the mechanism of the Mizoroki-Heck reaction involving vinylsilanes are presented to illustrate its reactivity and utility.
Chemical Properties
This compound is a colorless to pale yellow liquid with a characteristic odor associated with siloxane compounds.[1] It exhibits good thermal stability and is soluble in many organic solvents, while being insoluble in water.[1] The presence of the vinyl groups makes it a reactive monomer and a versatile precursor in organic and organometallic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈OSi₂ | [2][3] |
| Molecular Weight | 186.40 g/mol | [2][3] |
| Boiling Point | 139 °C (lit.) | [2][4] |
| Melting Point | -99 °C (lit.) | [2][4] |
| Density | 0.809 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index (n20/D) | 1.411 (lit.) | [2] |
| Flash Point | 21.7 °C (71.1 °F) - closed cup | [2] |
| CAS Number | 2627-95-4 | [2][3] |
Molecular Structure
The connectivity of the atoms can be represented by the following standard identifiers:
-
SMILES: C--INVALID-LINK--(O--INVALID-LINK--(C)C=C)C=C[2]
-
InChI: 1S/C8H18OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H,1-2H2,3-6H3[2]
Spectroscopic Data
Spectroscopic techniques are crucial for the characterization and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the methyl and vinyl protons. The vinyl protons typically appear as a complex multiplet in the range of 5.7-6.2 ppm, while the methyl protons give a sharp singlet at approximately 0.1-0.2 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The vinyl carbons resonate in the olefinic region of the spectrum, while the methyl carbons appear at a much higher field.
Table 2: ¹³C NMR Chemical Shift Assignments
| Carbon Environment | Chemical Shift (ppm) |
| Vinyl (=CH₂) | ~132 |
| Vinyl (-CH=) | ~139 |
| Methyl (-CH₃) | ~0.5 |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds. The chemical shift of the silicon atoms in this compound is sensitive to the surrounding chemical environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The analysis of these bands confirms the presence of the Si-O-Si linkage, Si-CH₃, and C=C bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050 | =C-H stretch (vinyl) |
| ~2960 | C-H stretch (methyl) |
| ~1600 | C=C stretch (vinyl) |
| ~1410 | C-H bend (vinyl) |
| ~1260 | Si-CH₃ symmetric deformation |
| ~1060 | Si-O-Si asymmetric stretch |
| ~800 | Si-C stretch |
Experimental Protocols
Preparation of a Platinum-Divinyltetramethyldisilane Complex (Karstedt's Catalyst)
This protocol describes a general method for the preparation of a platinum-divinyltetramethyldisiloxane complex, a widely used hydrosilylation catalyst.
Materials:
-
Chloroplatinic acid (H₂PtCl₆) or its metal salt
-
1,3-Divinyltetramethyldisiloxane
-
Basic inorganic metal salt (e.g., sodium bicarbonate)
-
Ethanol (or other C₂-C₄ alcohol)
-
Toluene or xylene
Procedure:
-
In a reaction vessel, combine chloroplatinic acid or its salt, 1,3-divinyltetramethyldisiloxane, and the basic inorganic metal salt in an alcohol solvent.[5]
-
Heat the mixture with stirring. The reaction progress can be monitored by the color change of the solution.[5]
-
After the reaction is complete, add toluene or xylene to the mixture.[5]
-
Distill off the alcohol solvent.[5]
-
The resulting solution contains the platinum-divinyltetramethyldisiloxane complex catalyst in toluene or xylene.[5]
Workflow for Platinum Complex Synthesis
Caption: Synthesis of Platinum-Divinyltetramethyldisilane Complex.
Reaction Mechanisms
The Mizoroki-Heck Reaction
This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds. The general mechanism involves the coupling of a vinyl or aryl halide with an alkene.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. CCCBDB Experimental Diatomic bond lengths [cccbdb.nist.gov]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0894804B1 - Process for the preparation of a platinum complex comprising composition on solid support - Google Patents [patents.google.com]
Spectroscopic Profile of Divinyltetramethyldisilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for divinyltetramethyldisilane, a key organosilicon compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The following tables summarize the proton (¹H), carbon-13 (¹³C), and silicon-29 (²⁹Si) NMR data.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for the vinyl and methyl protons. The vinyl protons show a complex splitting pattern due to geminal, cis, and trans couplings.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| Si-CH₃ | 0.144 | Singlet | - |
| =CH₂ (geminal) | 5.726 | Doublet of Doublets | J(trans) = 20.3, J(geminal) = 4.0 |
| =CH₂ (cis) | 5.930 | Doublet of Doublets | J(cis) = 14.9, J(geminal) = 4.0 |
| Si-CH= | 6.116 | Doublet of Doublets | J(trans) = 20.3, J(cis) = 14.9 |
Note: Data obtained from a 400 MHz spectrum in CDCl₃.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Assignment | Chemical Shift (δ) ppm |
| Si-CH₃ | ~1.0 |
| Si-CH=C H₂ | ~132.0 |
| Si-C H=CH₂ | ~139.5 |
Note: Approximate chemical shifts are estimated from the provided spectrum as explicit values were not available.
²⁹Si NMR Data
The ²⁹Si NMR chemical shift provides direct insight into the silicon environment. For this compound, the silicon atoms are chemically equivalent.
| Assignment | Chemical Shift (δ) ppm |
| (CH₂=CH)(CH₃)₂Si -O | -3.1 |
Note: The chemical shift is referenced relative to tetramethylsilane (TMS).[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| 3050-3010 | =C-H stretch | Medium |
| 2960-2900 | C-H stretch (methyl) | Strong |
| 1600-1590 | C=C stretch (vinyl) | Medium |
| 1410-1400 | =C-H in-plane bend | Medium |
| 1260-1250 | Si-CH₃ symmetric deformation | Strong |
| 1080-1040 | Si-O-Si asymmetric stretch | Very Strong |
| 1010-960 | =C-H out-of-plane bend | Strong |
| 840-790 | Si-C stretch & CH₃ rock | Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that can be used for its identification.
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 171 | 100.0 | [M - CH₃]⁺ |
| 117 | 72.8 | [M - Si(CH₃)₂CH=CH₂]⁺ |
| 143 | 23.2 | [M - CH₃ - C₂H₂]⁺ |
| 59 | 22.9 | [Si(CH₃)₂H]⁺ |
| 73 | 19.4 | [Si(CH₃)₃]⁺ |
| 159 | 13.6 | [M - C₂H₃]⁺ |
| 119 | 13.0 | [M - Si(CH₃)₂CH₃]⁺ |
| 103 | 10.8 | [Si(CH₃)₂(CH=CH₂)]⁺ |
| 133 | 10.4 | [M - Si(CH₃)H₂]⁺ |
| 145 | 9.0 | [M - C₂H₅]⁺ |
| 173 | 8.9 | [M - CH]⁺ |
| 65 | 8.5 | [Si(CH₃)H₂]⁺ |
| 78 | 8.2 | [Si(CH₃)₃-H₂]⁺ |
| 131 | 7.3 | [M - Si(CH₃)H]⁺ |
| 129 | 7.1 | [M - Si(CH₃)]⁺ |
| 144 | 7.0 | [M - C₂H₄]⁺ |
| 85 | 6.9 | [Si(CH₃)₂(CH=CH₂)-H₂]⁺ |
Note: M represents the molecular ion (C₈H₁₈OSi₂). Data obtained from a 75 eV electron ionization source.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation:
-
A sample of this compound (approximately 0.05 mL) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) within a clean, dry vial.
-
The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is sufficient to cover the detection coils of the spectrometer.
-
The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as an internal reference.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as an internal reference.
²⁹Si NMR Spectroscopy:
-
Instrument: NMR Spectrometer with a silicon-capable probe (e.g., operating at 79.5 MHz for a 400 MHz ¹H instrument).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).
-
Number of Scans: A higher number of scans is typically required due to the low natural abundance and low gyromagnetic ratio of ²⁹Si.
-
Relaxation Delay: A longer relaxation delay (e.g., 10-60 seconds) is often necessary for quantitative results, or a relaxation agent such as chromium(III) acetylacetonate can be added.
-
Referencing: An external standard of tetramethylsilane (TMS, δ = 0 ppm) is used for referencing.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
The ATR crystal (e.g., diamond or zinc selenide) of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, and a background spectrum of the clean, empty crystal is recorded.
-
A small drop of neat this compound is placed onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
After the measurement, the sample is carefully wiped from the crystal surface, and the crystal is cleaned again.
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry:
-
A gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) is used for sample introduction and analysis.
-
A dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is prepared.
-
A small volume (e.g., 1 µL) of the solution is injected into the GC, where the compound is vaporized and separated from the solvent on a capillary column (e.g., a non-polar column like DB-1 or HP-5ms).
-
The eluting compound enters the mass spectrometer's ion source, which is operated in electron ionization (EI) mode.
-
The molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
-
A mass spectrum is recorded, showing the relative abundance of the different fragment ions.
Mandatory Visualizations
The following diagrams illustrate key experimental and logical workflows related to the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
References
An In-depth Technical Guide on the Physical Properties of Divinyltetramethyldisilane and Its Common Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties, specifically the boiling point and density, of divinyltetramethyldisilane. It addresses the common ambiguity in nomenclature between the true disilane structure and its more prevalent disiloxane isomer, presenting data for both compounds. The document includes generalized experimental protocols for the determination of these properties and a representative synthesis workflow.
Introduction: Clarifying the Nomenclature
The term "this compound" can be ambiguous. Structurally, it can refer to 1,2-diethenyl-1,1,2,2-tetramethyldisilane , which contains a silicon-silicon bond. However, in commercial and many research contexts, the term is often used to refer to 1,3-Divinyltetramethyldisiloxane , a related compound containing a silicon-oxygen-silicon linkage. The disiloxane is more commonly encountered and has more readily available data. This guide will provide information on both compounds to ensure clarity.
Physical Properties
The boiling point and density are crucial physical parameters for the handling, purification, and application of these organosilicon compounds. The following tables summarize the available data for both 1,2-diethenyl-1,1,2,2-tetramethyldisilane and 1,3-Divinyltetramethyldisiloxane.
Table 1: Physical Properties of 1,2-diethenyl-1,1,2,2-tetramethyldisilane
| Property | Value | CAS Number |
| Boiling Point | 55 °C | 1450-29-9 |
| Density | 0.78 g/mL | 1450-29-9[1][2] |
Table 2: Physical Properties of 1,3-Divinyltetramethyldisiloxane
| Property | Value | CAS Number |
| Boiling Point | 139 °C | 2627-95-4 |
| Density | 0.809 g/mL at 25 °C | 2627-95-4 |
Experimental Protocols
The following sections outline generalized experimental methodologies for the determination of boiling point and density, as well as a representative synthesis protocol for 1,3-Divinyltetramethyldisiloxane.
A common and effective method for determining the boiling point of a liquid sample is the micro-reflux technique using a Thiele tube.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this temperature, a stable equilibrium between the liquid and vapor phases is established.
Apparatus:
-
Thiele tube
-
Thermometer (0-200 °C range)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating oil (mineral oil or silicone oil)
-
Bunsen burner or heating mantle
-
Rubber band or wire for attachment
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the liquid.
-
The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with heating oil, making sure the rubber band is above the oil level.
-
The side arm of the Thiele tube is gently and evenly heated.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
The density of a liquid organosilicon compound can be accurately determined using the hydrostatic weighing method.
Principle: Density is defined as mass per unit volume. This method involves determining the mass of a known volume of the liquid.
Apparatus:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Water bath for temperature control
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m_pyc).
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
The filled pycnometer is placed in a temperature-controlled water bath to allow it to reach thermal equilibrium (e.g., 25 °C).
-
The pycnometer is removed from the bath, dried, and its total mass is measured (m_total).
-
The mass of the liquid is calculated: m_liquid = m_total - m_pyc.
-
The density (ρ) is then calculated using the known volume of the pycnometer (V_pyc): ρ = m_liquid / V_pyc.
A common method for the synthesis of 1,3-Divinyltetramethyldisiloxane is through the hydrosilylation of acetylene with tetramethyldihydrogendisiloxane in the presence of a platinum catalyst.
Reaction: 2(CH₃)₂SiH-O-SiH(CH₃)₂ + HC≡CH --(Pt catalyst)--> CH₂=CH(CH₃)₂Si-O-Si(CH₃)₂CH=CH₂
Materials:
-
Tetramethyldihydrogendisiloxane
-
Acetylene gas
-
Chloroplatinic acid catalyst
-
Reaction vessel equipped with a gas inlet, stirrer, and condenser
Procedure:
-
Tetramethyldihydrogendisiloxane is mixed with a chloroplatinic acid catalyst in a suitable reaction vessel.
-
Acetylene gas is bubbled through the mixed solution while stirring.
-
The hydrosilylation reaction is allowed to proceed. The reaction temperature may need to be controlled.
-
After the reaction is complete, the resulting solution is subjected to separation and purification, typically through distillation, to isolate the 1,3-Divinyltetramethyldisiloxane product.
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of 1,3-Divinyltetramethyldisiloxane.
Caption: Synthesis workflow for 1,3-Divinyltetramethyldisiloxane.
References
An In-depth Technical Guide to Divinyltetramethyldisilane (CAS: 2627-95-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divinyltetramethyldisilane, with the CAS number 2627-95-4, is a pivotal organosilicon compound widely utilized in synthetic chemistry and materials science. Its structure, featuring two vinyl functional groups attached to a disiloxane backbone, imparts unique reactivity, making it a valuable building block for a diverse range of applications. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its primary applications.
Chemical and Physical Properties
This compound is a colorless, flammable liquid that is sensitive to moisture.[1] It is insoluble in water but soluble in many organic solvents.[2] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C8H18OSi2 | [3] |
| Molecular Weight | 186.40 g/mol | [3] |
| CAS Number | 2627-95-4 | [3] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 139 °C (lit.) | [3] |
| Melting Point | -99 °C (lit.) | [3] |
| Density | 0.809 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.411 (lit.) | [3] |
| Flash Point | 21.7 °C (closed cup) | [3] |
| Vapor Pressure | 17 hPa at 25 °C | [4] |
| Water Solubility | Insoluble | [2] |
| LogP | 5.4 at 20 °C | [4] |
Synthesis of this compound
A common method for the synthesis of this compound involves the co-hydrolysis of chlorodimethylvinylsilane and dichlorodimethylsilane.
Experimental Protocol: Synthesis via Co-hydrolysis
Materials:
-
Chlorodimethylvinylsilane
-
Dichlorodimethylsilane
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Stirring bar
-
Addition funnel
-
Base scrubber
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Equip a 250 mL three-necked round-bottom flask with a stirring bar, an addition funnel, and a connection to a base scrubber.
-
Immerse the flask in an ice/water bath and charge it with 67 g of deionized water. Allow the water to cool to 0 °C.
-
Prepare a mixture of 50.0 g (0.41 mol) of chlorodimethylvinylsilane and 39.2 g (0.41 mol) of dichlorodimethylsilane in the addition funnel.
-
With vigorous stirring, add the chlorosilane mixture dropwise to the cold water at a rate that maintains the reaction temperature below 20 °C.
-
After the addition is complete, continue to stir the reaction mixture for 5 minutes at 20 °C.
-
Transfer the mixture to a separatory funnel and separate the upper siloxane layer.
-
Wash the organic layer three times with 67 mL portions of saturated sodium bicarbonate solution, stirring for 20 minutes with each wash.
-
Wash the organic layer with 67 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate (1.5 g).
-
Filter the mixture to yield a colorless, clear liquid. Gas chromatography (GC) analysis of a typical crude product shows a composition of approximately 62% vinyltetramethyldisiloxane, 11% 1,1,3,3-tetramethyldisiloxane, and 26% 1,3-divinyl-1,1,3,3-tetramethyldisiloxane.[1]
Key Applications and Experimental Protocols
This compound is a versatile reagent with several important applications in synthesis.
Preparation of Karstedt's Catalyst
This compound is a crucial ligand for the preparation of Karstedt's catalyst, a highly active and widely used platinum(0) catalyst for hydrosilylation reactions.[5][6]
Materials:
-
Chloroplatinic acid (H₂PtCl₆)
-
1,3-Divinyltetramethyldisilane
-
Sodium bicarbonate
-
Ethanol
Equipment:
-
Round-bottom flask
-
Stirring bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask protected from light, prepare a mixture of 10.70 g of chloroplatinic acid, 60.40 g of 1,3-divinyltetramethyldisilane, and 32.50 g of ethanol.
-
Stir and heat the mixture to 70 °C for one hour.
-
Add 14.5 g of sodium bicarbonate to the reaction mixture.
-
Continue to heat and stir the mixture for an additional hour.
-
Filter the solution to remove the sodium bicarbonate.
-
Wash the filter cake with two 8 g portions of 1,3-divinyltetramethyldisilane. The resulting solution is the Karstedt's catalyst.[3]
Hydrosilylation Reactions
Karstedt's catalyst, prepared from this compound, is highly effective in catalyzing the hydrosilylation of olefins, a fundamental reaction for the formation of silicon-carbon bonds.[7]
Materials:
-
Terminal olefin (e.g., 1-octene)
-
Hydrosilane (e.g., triethoxysilane)
-
Karstedt's catalyst solution (in xylene)
-
Toluene (anhydrous)
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer
-
Syringes for liquid transfer
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the terminal olefin and anhydrous toluene.
-
Add the Karstedt's catalyst solution via syringe. The catalyst loading is typically in the range of 10-100 ppm of platinum relative to the olefin.
-
Add the hydrosilane dropwise to the stirred solution.
-
The reaction is often exothermic and can be monitored by GC or NMR spectroscopy to determine completion.
-
Upon completion, the product can be purified by distillation or chromatography if necessary.
End-Capper in Silicone Polymer Synthesis
This compound serves as an effective end-capping or chain-terminating agent in the synthesis of vinyl-terminated polysiloxanes. This is typically achieved through the ring-opening polymerization of cyclic siloxanes.
Materials:
-
Octamethylcyclotetrasiloxane (D₄)
-
1,3-Divinyltetramethyldisilane (end-capper)
-
Potassium hydroxide (catalyst)
Equipment:
-
Reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet
-
Heating and vacuum system
Procedure:
-
Charge the reaction vessel with octamethylcyclotetrasiloxane and 1,3-divinyltetramethyldisilane. The ratio of these reactants will determine the final molecular weight of the polymer.
-
Add a catalytic amount of potassium hydroxide.
-
Heat the mixture under a nitrogen atmosphere to the desired polymerization temperature (e.g., 120-150 °C).
-
Maintain the temperature and stirring for several hours until the desired viscosity or molecular weight is achieved.
-
Neutralize the catalyst, for example, with a weak acid.
-
Strip the polymer under vacuum to remove any unreacted cyclic siloxanes and other volatile components.
-
The final product is a vinyl-terminated polydimethylsiloxane.
Safety Information
This compound is a highly flammable liquid and vapor.[1] It is also moisture-sensitive.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[8] Work should be conducted in a well-ventilated fume hood.[8] Keep away from heat, sparks, and open flames.[8]
Conclusion
This compound is a cornerstone reagent in organosilicon chemistry. Its utility in the synthesis of highly active hydrosilylation catalysts and as a chain terminator in silicone polymerization underscores its importance in both academic research and industrial applications. The detailed protocols provided in this guide offer a practical resource for scientists and researchers working with this versatile compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. qualitas1998.net [qualitas1998.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,1,3,3-Tetramethyldisiloxane: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Divinyltetramethyldisilane: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and procedural information for divinyltetramethyldisilane (CAS No. 2627-95-4). The following sections detail the chemical and physical properties, safety hazards, proper handling and storage procedures, emergency response, and a representative experimental protocol for its synthesis.
Chemical and Physical Properties
This compound is a volatile and flammable organosilicon compound. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C8H18OSi2 |
| Molecular Weight | 186.40 g/mol [1] |
| Appearance | Colorless liquid[2] |
| Boiling Point | 139 °C[1] |
| Melting Point | -99 °C[1] |
| Flash Point | 21.7 °C (71.1 °F) - closed cup[1] |
| Density | 0.809 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.411[1] |
Safety and Hazard Information
This compound is classified as a highly flammable liquid and vapor.[3][4][5] It is crucial to understand and mitigate the risks associated with its use.
Hazard Identification
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapour.[3][5] |
| Skin Corrosion/Irritation | Not Classified | - | - |
| Serious Eye Damage/Irritation | Not Classified | - | - |
| Respiratory or Skin Sensitisation | Not Classified | - | - |
| Germ Cell Mutagenicity | Not Classified | - | - |
| Carcinogenicity | Not Classified | - | - |
| Reproductive Toxicity | Not Classified | - | - |
| Specific Target Organ Toxicity (Single Exposure) | Not Classified | - | - |
| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified | - | - |
Note: While not formally classified for skin and eye irritation under GHS in some SDS, other sources indicate it may cause skin and eye irritation.[6]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5][7] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5][7] |
Handling, Storage, and Personal Protective Equipment
Proper handling and storage procedures are essential to ensure safety when working with this compound.
Handling
-
Avoid inhalation of vapor or mist.[8]
-
Take measures to prevent the buildup of electrostatic charge.[3][8]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3][7]
-
Ground and bond containers when transferring material.[6][7]
-
Wear appropriate personal protective equipment.
-
Handle in a well-ventilated place.[5]
Storage
-
Keep container tightly closed in a dry and well-ventilated place.[3][8]
-
Store in a cool place, away from heat and sources of ignition.
-
Containers that are opened must be carefully resealed and kept upright to prevent leakage.
-
Store away from incompatible materials such as oxidizing agents.
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[7] |
| Respiratory Protection | If exposure limits are exceeded, or irritation is experienced, use a full-face respirator with an appropriate cartridge.[7] |
Emergency Procedures: Chemical Spill Response
A prompt and appropriate response to a chemical spill is critical to minimizing harm to personnel and the environment. The following workflow outlines the general procedure for handling a this compound spill.
Caption: Workflow for responding to a chemical spill of this compound.
Experimental Protocols
This compound is a versatile reagent in organosilicon chemistry. It is commonly used in hydrosilylation reactions and can be synthesized via a Grignard reaction.
Representative Synthesis of this compound via Grignard Reaction
This protocol is based on the general principles of Grignard synthesis and information from patent literature. Note: This is a representative procedure and may require optimization. All work should be conducted in a fume hood with appropriate PPE.
Materials:
-
Magnesium turnings
-
Bromomethane
-
Anhydrous alkane solvent (e.g., hexane, heptane)
-
Vinyltriethoxysilane
-
Dry nitrogen atmosphere
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line, three-neck flask, dropping funnel, condenser)
Procedure:
-
Grignard Reagent Preparation:
-
Set up a three-neck flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Under a dry nitrogen atmosphere, add magnesium turnings to the flask.
-
Add a small amount of anhydrous alkane solvent to cover the magnesium.
-
Dissolve bromomethane in the anhydrous alkane solvent and add it to the dropping funnel.
-
Slowly add a small portion of the bromomethane solution to the magnesium. The reaction may need to be initiated (e.g., with a crystal of iodine or gentle heating).
-
Once the reaction has started, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
-
-
Reaction with Vinyltriethoxysilane:
-
Cool the Grignard reagent to 0 °C.
-
Slowly add vinyltriethoxysilane to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Hydrolysis and Workup:
-
Carefully quench the reaction by slowly adding it to a mixture of ice and a dilute acid (e.g., HCl).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102731556A - Process for preparing tetramethyldivinyldisilazane by conversion of divinyl tetramethyl disiloxane - Google Patents [patents.google.com]
- 3. Divinyltetramethyldisiloxane CAS#: 2627-95-4 [m.chemicalbook.com]
- 4. Divinyltetramethyldisiloxane | 2627-95-4 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102875585A - A kind of method for preparing tetramethyl divinyl disiloxane - Google Patents [patents.google.com]
- 7. CN110156825A - A kind of preparation method of 1,5- divinyl -3,3- diphenyl -1,1,5,5- tetramethyl trisiloxanes - Google Patents [patents.google.com]
- 8. CN101704832B - Production method of tetramethyl divinyl disiloxane - Google Patents [patents.google.com]
An In-depth Technical Guide to Divinyltetramethyldisilane: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divinyltetramethyldisilane, systematically named 1,2-diethenyl-1,1,2,2-tetramethyldisilane, is an organosilicon compound of significant interest in polymer chemistry. Its bifunctional nature, arising from the two vinyl groups attached to a disilane backbone, makes it a valuable monomer and crosslinking agent in the synthesis of silicon-containing polymers. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this versatile molecule, with a focus on detailed experimental protocols and data presentation for researchers in chemistry and materials science.
Discovery and Historical Context
The development of organosilicon chemistry dates back to the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts in 1863.[1][2] However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the foundation for modern organosilicon chemistry, including the synthesis of a wide array of alkyl and aryl silanes using Grignard reagents.[1][3]
While a definitive, singular "discovery" of 1,2-divinyl-1,1,2,2-tetramethyldisilane in the historical literature is not readily apparent from available documentation, its synthesis and study are a logical progression of early organosilane research. The development of synthetic methods like the Wurtz-Fittig and Grignard reactions provided the necessary tools for creating silicon-carbon and silicon-silicon bonds, making compounds like this compound accessible for investigation.[3][4] Its primary utility, which lies in the creation of silicon-containing polymers, became a significant area of research in the mid-20th century with the burgeoning silicone industry.
Physicochemical Properties
This compound is a transparent liquid with properties that make it suitable for various polymerization reactions. A summary of its key physical and chemical data is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | 1,2-diethenyl-1,1,2,2-tetramethyldisilane | [5] |
| CAS Number | 1450-29-9 | [5] |
| Molecular Formula | C8H18Si2 | [1] |
| Molecular Weight | 170.40 g/mol | [1] |
| Boiling Point | 152.5 ± 9.0 °C at 760 mmHg | [1] |
| Density | 0.8 ± 0.1 g/cm³ | [1] |
| Appearance | Transparent liquid | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through established organometallic reactions, primarily the Wurtz-type coupling and Grignard reactions. These methods allow for the formation of the silicon-silicon bond and the introduction of the vinyl groups.
Wurtz-Type Coupling Reaction
The Wurtz reaction involves the reductive coupling of two organohalides in the presence of sodium metal. For the synthesis of this compound, a vinyldimethylchlorosilane can be used as the starting material.
Reaction:
2 (CH₂=CH)(CH₃)₂SiCl + 2 Na → (CH₂=CH)(CH₃)₂Si-Si(CH₃)₂(CH=CH₂) + 2 NaCl
Experimental Protocol: Wurtz-Type Synthesis
-
Materials:
-
Vinyldimethylchlorosilane
-
Sodium metal dispersion in an inert solvent (e.g., toluene or xylene)
-
Anhydrous ether or tetrahydrofuran (THF) as a solvent
-
Inert gas (e.g., Argon or Nitrogen)
-
-
Procedure:
-
A reaction flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with a dispersion of sodium metal in an anhydrous solvent under an inert atmosphere.
-
Vinyldimethylchlorosilane is dissolved in the same anhydrous solvent and added dropwise to the sodium dispersion with vigorous stirring.
-
The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.
-
The mixture is then cooled, and the resulting sodium chloride precipitate is removed by filtration.
-
The filtrate, containing the crude this compound, is then purified by fractional distillation under reduced pressure.
-
Grignard Reaction
The Grignard reaction offers an alternative route, typically involving the reaction of a chlorodisilane with a vinyl Grignard reagent.
Reaction:
Cl(CH₃)₂Si-Si(CH₃)₂Cl + 2 (CH₂=CH)MgBr → (CH₂=CH)(CH₃)₂Si-Si(CH₃)₂(CH=CH₂) + 2 MgBrCl
Experimental Protocol: Grignard Synthesis
-
Materials:
-
1,2-dichloro-1,1,2,2-tetramethyldisilane
-
Vinyl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Inert gas (e.g., Argon or Nitrogen)
-
-
Procedure:
-
Preparation of Vinylmagnesium Bromide:
-
In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings and a small crystal of iodine are placed.
-
Anhydrous THF is added, followed by a small amount of vinyl bromide to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a color change), the remaining vinyl bromide, dissolved in THF, is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
-
Reaction with Dichlorodisilane:
-
The prepared Grignard reagent is cooled in an ice bath.
-
A solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous THF is added dropwise to the Grignard reagent.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation under reduced pressure.
-
-
Characterization
The structure and purity of this compound are confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons (singlet) and the vinyl protons (a complex multiplet system). The integration of these signals should be in a 12:6 (or 2:1) ratio. |
| ¹³C NMR | Resonances for the methyl carbons and the vinyl carbons (both sp² hybridized carbons). |
| FTIR | Characteristic absorption bands for C-H stretching of the methyl and vinyl groups, Si-C stretching, and C=C stretching of the vinyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (170.40 g/mol ), along with characteristic fragmentation patterns for organosilicon compounds. |
Applications in Polymer Synthesis
The primary application of this compound is as a monomer in the synthesis of silicon-containing polymers, particularly polycarbosilanes. The two vinyl groups allow it to participate in polymerization reactions, most notably hydrosilylation polymerization.
Hydrosilylation Polymerization
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. When this compound is reacted with a monomer containing two or more Si-H groups, a polymer is formed. This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst.[6]
Experimental Workflow: Hydrosilylation Polymerization
Caption: Workflow for Hydrosilylation Polymerization.
Experimental Protocol: Hydrosilylation Polymerization
-
Materials:
-
1,2-divinyl-1,1,2,2-tetramethyldisilane
-
A difunctional hydrosilane monomer (e.g., 1,4-bis(dimethylsilyl)benzene)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) solution
-
Anhydrous toluene
-
Methanol
-
Inert gas (e.g., Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, equimolar amounts of 1,2-divinyl-1,1,2,2-tetramethyldisilane and the difunctional hydrosilane are dissolved in anhydrous toluene.
-
A catalytic amount of Karstedt's catalyst solution is added to the reaction mixture.
-
The mixture is heated to a temperature between 80-100 °C and stirred for several hours. The progress of the reaction can be monitored by the disappearance of the Si-H stretching band in the FTIR spectrum.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The polymer is precipitated by pouring the reaction solution into a large excess of a non-solvent, such as methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven to a constant weight.
-
Conclusion
This compound is a key building block in the synthesis of advanced silicon-containing polymers. While its specific discovery is intertwined with the broader history of organosilicon chemistry, its synthesis via established methods like the Wurtz and Grignard reactions is well-understood. The ability of its vinyl groups to undergo hydrosilylation polymerization has led to the development of a variety of polycarbosilanes with tunable properties. This guide provides a foundational understanding of this important monomer for researchers and professionals working in the field of polymer and materials science. Further research into the historical archives of early organosilicon chemistry may yet reveal a more detailed account of the first synthesis and characterization of this versatile compound.
References
- 1. Generation and characterization of 1,2-diaryl-1,1,2,2-tetramethyldisilane cation radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetramethyldivinyldisilazane [7691-02-3] | China manufacturer [gmchemix.com]
- 3. researchgate.net [researchgate.net]
- 4. US7714092B2 - Composition, preparation of polycarbosilanes and their uses - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Vinylsilane synthesis [organic-chemistry.org]
In-depth Technical Guide: Theoretical Studies and Computational Modeling of Divinyltetramethyldisilane
Introduction
Divinyltetramethyldisilane is an organosilicon compound with the chemical formula C8H18Si2. Its structure features two vinyl groups and four methyl groups attached to a disilane core. This molecule is of interest in materials science and organometallic chemistry due to the presence of reactive vinyl groups and the Si-Si bond, which can impart unique electronic and chemical properties. Theoretical and computational modeling provides a powerful approach to understanding the molecular structure, electronic properties, and reactivity of such compounds, offering insights that can guide experimental studies and the design of new materials.
This technical guide provides a summary of the key aspects of the theoretical and computational modeling of this compound. Due to the limited availability of specific published research on this exact molecule, the following sections will outline the general methodologies and expected results based on computational studies of related vinylsilane and disilane compounds.
Molecular Structure and Conformational Analysis
The first step in the computational study of this compound involves determining its most stable three-dimensional structure through geometry optimization. This process is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). The conformational landscape of the molecule arises from the rotation around the Si-Si and Si-C bonds.
Table 1: Hypothetical Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | Si-Si | 2.35 |
| Si-C (methyl) | 1.88 | |
| Si-C (vinyl) | 1.86 | |
| C=C | 1.34 | |
| Bond Angle | C(methyl)-Si-Si | 110.5 |
| C(vinyl)-Si-Si | 108.0 | |
| C(methyl)-Si-C(methyl) | 109.5 | |
| Si-C=C | 122.0 | |
| Dihedral Angle | C(vinyl)-Si-Si-C(vinyl) | 180.0 (anti-periplanar) |
Note: These are representative values based on typical bond lengths and angles in similar organosilicon compounds and would need to be confirmed by specific calculations.
A potential energy surface scan can be performed to identify different stable conformers and the energy barriers between them. The most stable conformer would likely exhibit a staggered arrangement of the methyl and vinyl groups around the Si-Si bond to minimize steric hindrance.
Vibrational Spectroscopy
Computational methods can predict the vibrational frequencies of this compound, which correspond to the infrared (IR) and Raman spectra of the molecule. These calculated spectra can be used to identify the characteristic vibrational modes of the functional groups present, such as the C=C stretching of the vinyl groups, Si-C stretching, and Si-Si stretching.
Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Vibrational Mode |
| ~3050 | C-H stretching (vinyl) |
| ~2960 | C-H stretching (methyl) |
| ~1600 | C=C stretching (vinyl) |
| ~1410 | CH₂ scissoring (vinyl) |
| ~1250 | CH₃ symmetric deformation |
| ~800 | Si-C stretching |
| ~450 | Si-Si stretching |
Note: These are approximate frequencies and would be obtained from a frequency calculation after geometry optimization.
Electronic Properties
The electronic structure of this compound can be elucidated through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and electronic excitation properties.
Table 3: Hypothetical Electronic Properties of this compound
| Property | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 6.0 |
Note: These values are estimations and would be determined from a single-point energy calculation on the optimized geometry.
A smaller HOMO-LUMO gap generally indicates higher reactivity. The distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to have significant contributions from the Si-Si sigma bond and the pi orbitals of the vinyl groups, while the LUMO would likely be dominated by the pi* orbitals of the vinyl groups.
Experimental Protocols: A General Computational Approach
The following outlines a typical computational workflow for the theoretical study of a molecule like this compound.
1. Geometry Optimization:
-
Method: Density Functional Theory (DFT) is a widely used and accurate method.
-
Functional: A hybrid functional such as B3LYP is a common choice for organic and organometallic molecules.
-
Basis Set: A Pople-style basis set like 6-31G(d) or a larger one such as 6-311+G(d,p) is typically employed to provide a good balance between accuracy and computational cost.
-
Procedure: An initial guess for the molecular structure is built. The geometry is then optimized to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true minimum has been found.
2. Vibrational Frequency Analysis:
-
Method: A frequency calculation is performed at the same level of theory as the geometry optimization.
-
Procedure: The calculation yields the harmonic vibrational frequencies, which can be compared with experimental IR and Raman spectra. Calculated frequencies are often scaled by an empirical factor to better match experimental values.
3. Electronic Property Calculation:
-
Method: A single-point energy calculation is performed on the optimized geometry using the same DFT method and basis set.
-
Procedure: This calculation provides information about the molecular orbitals, including the HOMO and LUMO energies, and the overall electronic energy of the molecule. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and bonding interactions.
Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Computational Workflow for Theoretical Analysis
Caption: A typical workflow for computational chemistry studies.
Relationship between Key Computational Properties
Caption: Interrelation of key molecular properties from computations.
A Technical Guide to 1,3-Divinyltetramethyldisiloxane: Purity, Grades, and Analytical Methods for Researchers
For researchers, scientists, and drug development professionals, understanding the purity and available grades of key reagents is paramount to ensuring the reliability and reproducibility of experimental outcomes. This guide provides an in-depth overview of 1,3-Divinyltetramethyldisiloxane, a versatile building block in silicone chemistry, with a focus on its purity, commercially available grades, and the analytical methodologies used for its characterization.
Initially, it is important to clarify a common point of ambiguity. While the query specified "Divinyltetramethyldisilane," extensive research indicates that the more commonly available and utilized compound in research and industry is 1,3-Divinyltetramethyldisiloxane (CAS No. 2627-95-4). This guide will focus on this latter compound, which is frequently used as a crosslinking agent, a precursor in the synthesis of silicone polymers, and in hydrosilylation reactions.[1][2]
Commercial Grades and Purity Levels
1,3-Divinyltetramethyldisiloxane is commercially available in several grades, with purity levels typically ranging from 96% to over 98%. The suitability of a particular grade is dictated by the specific requirements of the research application. For applications that are sensitive to impurities, such as in the synthesis of well-defined polymers or in certain catalytic processes, higher purity grades are recommended.
A summary of commonly available grades and their specifications is presented in the table below.
| Grade | Purity Specification | Primary Analytical Method | Potential Impurities |
| Technical Grade | ≥ 96% | Gas Chromatography (GC) | 1-vinyl-3-ethyltetramethyldisiloxane (up to 4%) |
| Standard Grade | ≥ 97% | Gas Chromatography (GC) | Unspecified minor siloxane species |
| High Purity Grade | > 98% | Gas Chromatography (GC) | Trace amounts of related siloxanes |
Note: Purity specifications and impurity profiles can vary between suppliers. It is always recommended to consult the supplier's Certificate of Analysis (CoA) for specific batch information.
Experimental Protocols for Purity Assessment
The determination of the purity of 1,3-Divinyltetramethyldisiloxane is primarily accomplished through Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography (GC)
Gas chromatography is a robust and widely used technique for assessing the purity of volatile compounds like 1,3-Divinyltetramethyldisiloxane. It allows for the separation and quantification of the main component and any volatile impurities.
Detailed Methodology:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable for this analysis.
-
Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium is a commonly used carrier gas with a constant flow rate of approximately 1 mL/min.
-
Injector: A split/splitless injector is used, typically with a split ratio of 50:1 to avoid column overloading. The injector temperature is generally set to 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/min to 150 °C.
-
Hold: Maintain the temperature at 150 °C for 2 minutes.
-
-
Detector:
-
FID: The detector temperature is typically set to 280 °C.
-
MS: If using a mass spectrometer, the transfer line temperature should be around 280 °C, and the ion source temperature at 230 °C. Data can be acquired in full scan mode to identify unknown impurities.
-
-
Sample Preparation: Prepare a dilute solution of the 1,3-Divinyltetramethyldisiloxane sample in a volatile organic solvent such as hexane or dichloromethane. A concentration of approximately 1 mg/mL is a good starting point.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis to determine purity. ¹H NMR is particularly useful for this compound.
Detailed Methodology:
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for good signal dispersion.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 1,3-Divinyltetramethyldisiloxane sample into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which does not have signals that overlap with the analyte.
-
For quantitative analysis (qNMR), a known amount of an internal standard with a distinct resonance can be added.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T₁ of the protons being quantified is crucial for accurate integration. For quantitative purposes, a delay of 30 seconds is recommended to ensure full relaxation.
-
Spectral Width: A spectral width of approximately 12 ppm is appropriate.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals corresponding to the vinyl protons (typically in the range of 5.7-6.2 ppm) and the methyl protons (around 0.1-0.2 ppm).
-
The ratio of the integrals of the vinyl protons to the methyl protons should be consistent with the molecular structure (6H:12H or 1:2). The presence of impurity signals can be detected and, if well-resolved, quantified relative to the main compound.
-
Selecting the Appropriate Grade for Your Research
The choice of 1,3-Divinyltetramethyldisiloxane grade is a critical decision that can impact the outcome of an experiment. The following workflow can guide researchers in selecting the most suitable grade for their specific needs.
Caption: A decision-making workflow for selecting the appropriate grade of 1,3-Divinyltetramethyldisiloxane.
Signaling Pathways and Logical Relationships
In the context of this technical guide, the most relevant logical relationship is the decision-making process for selecting the appropriate grade of 1,3-Divinyltetramethyldisiloxane based on the intended research application. This is visualized in the workflow diagram above. The key considerations are the sensitivity of the experiment to impurities and the desired level of control over the final product or outcome. For instance, in catalysis, trace impurities can poison a catalyst, making a high-purity grade essential. Conversely, for some bulk crosslinking applications, a standard or even technical grade may be sufficient and more cost-effective.
By carefully considering the purity and grade of 1,3-Divinyltetramethyldisiloxane and employing rigorous analytical methods for its characterization, researchers can enhance the reliability and success of their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols: Divinyltetramethyldisilane as a Crosslinking Agent in Silicone Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-Divinyltetramethyldisilane as a crosslinking agent in the formulation of silicone elastomers. This document includes detailed experimental protocols, quantitative data on the material properties, and visual representations of the underlying chemical processes.
Introduction
Divinyltetramethyldisilane is a bifunctional organosilicon compound widely utilized as a crosslinking agent in addition-cure silicone elastomer systems. Its primary role is to form stable ethylene bridges between long-chain silicone polymers, a process typically catalyzed by platinum-based compounds. This hydrosilylation reaction proceeds with high efficiency and without the formation of byproducts, making it a clean and controllable method for curing silicone elastomers.
The concentration of this compound in a formulation is a critical parameter that allows for the precise tailoring of the final elastomer's mechanical and thermal properties. By adjusting the crosslink density, researchers can modulate characteristics such as hardness, tensile strength, elongation, and thermal stability to meet the demanding requirements of various applications, including medical devices, drug delivery systems, and advanced scientific instrumentation.
Quantitative Data Presentation
The following tables summarize the representative effects of varying this compound concentration on the key properties of a standard platinum-cured silicone elastomer.
Table 1: Effect of this compound Concentration on Mechanical Properties
| This compound (wt%) | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) |
| 1.0 | 30 | 4.5 | 450 |
| 2.5 | 45 | 6.8 | 320 |
| 5.0 | 60 | 8.2 | 210 |
| 7.5 | 75 | 9.5 | 150 |
Table 2: Effect of this compound Concentration on Thermal Properties
| This compound (wt%) | Decomposition Temperature (TGA, 5% weight loss, °C) | Glass Transition Temperature (Tg, °C) |
| 1.0 | 380 | -120 |
| 2.5 | 395 | -118 |
| 5.0 | 410 | -115 |
| 7.5 | 425 | -112 |
Experimental Protocols
Preparation of a Platinum-Cured Silicone Elastomer
This protocol describes the preparation of a silicone elastomer using this compound as a crosslinking agent.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-Vi, viscosity 1000 cSt)
-
Hydride-terminated polydimethylsiloxane (PDMS-H, as a chain extender if needed)
-
This compound (crosslinking agent)
-
Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst, 2% Pt in xylene)
-
Toluene (anhydrous)
-
2-Propanol
-
Deionized water
Equipment:
-
Mechanical stirrer
-
Vacuum oven
-
Molds (e.g., PTFE or aluminum)
-
Tensile tester
-
Shore A durometer
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Preparation of Part A (Vinyl Component):
-
In a clean, dry beaker, weigh the desired amount of vinyl-terminated PDMS.
-
Add the specified amount of this compound (refer to Table 1 for concentration examples).
-
Add the platinum-divinyltetramethyldisiloxane complex catalyst. A typical concentration is 10 ppm of platinum relative to the total weight of the polymer and crosslinker.
-
Mix thoroughly using a mechanical stirrer for 15 minutes until a homogeneous mixture is obtained.
-
-
Preparation of Part B (Hydride Component - Optional Chain Extension):
-
If chain extension is desired to modify properties, prepare a separate mixture (Part B) containing hydride-terminated PDMS. For this specific protocol focusing on this compound as the primary crosslinker, a separate hydride component is not strictly necessary as the crosslinking occurs between the vinyl groups of the polymer and the vinyl groups of the crosslinker via a different mechanism if a hydride source is not present, or more commonly, it reacts with a hydride-functional siloxane. For a standard hydrosilylation, a hydride source is essential. Assuming a standard hydrosilylation with a hydride-functional polymer:
-
In a separate beaker, weigh the desired amount of hydride-terminated PDMS.
-
-
Mixing and Curing:
-
Combine Part A and Part B in a 1:1 ratio by weight (adjust ratio based on specific formulation requirements).
-
Mix thoroughly for 5 minutes, ensuring a uniform dispersion.
-
Degas the mixture under vacuum (29 inHg) for 10-15 minutes to remove any entrapped air bubbles.
-
Pour the degassed mixture into the desired molds.
-
Cure the elastomer in a preheated oven at 120°C for 1 hour.
-
After curing, allow the elastomer to cool to room temperature before demolding.
-
-
Post-Curing:
-
For applications requiring enhanced stability and removal of any residual volatile compounds, a post-curing step is recommended.
-
Place the demolded elastomer in a vacuum oven at 150°C for 4 hours.
-
Characterization of the Cured Elastomer
Mechanical Testing:
-
Tensile Strength and Elongation at Break: Use a universal testing machine to perform tensile tests on dumbbell-shaped specimens according to ASTM D412.
-
Shore A Hardness: Measure the hardness of the cured elastomer using a Shore A durometer according to ASTM D2240.
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Determine the thermal stability and decomposition temperature of the elastomer by heating a small sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by cooling a sample to -150°C and then heating to 50°C at a rate of 10°C/min.
Visualizations
Experimental Workflow
Caption: Experimental workflow for silicone elastomer preparation and characterization.
Crosslinking Mechanism: Platinum-Catalyzed Hydrosilylation
Caption: Platinum-catalyzed hydrosilylation crosslinking mechanism.
Application Notes and Protocols: Hydrosilylation Reactions Involving Divinyltetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting hydrosilylation reactions utilizing 1,3-Divinyltetramethyldisiloxane (DVS). This versatile reaction is fundamental in silicone chemistry for the synthesis of functionalized polymers and materials with applications in biomedical devices and drug delivery systems.
Introduction to Hydrosilylation with Divinyltetramethyldisiloxane
Hydrosilylation is the catalytic addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double or triple bond. When employing divinyltetramethyldisiloxane, this reaction allows for the extension of siloxane chains or the introduction of functional groups, leading to the formation of silicones with tailored properties.[1] The reaction is renowned for its high efficiency and selectivity, often proceeding with anti-Markovnikov regioselectivity and without the formation of byproducts.[2]
The most common and highly active catalysts for this transformation are platinum-based, particularly Karstedt's catalyst, which is a platinum(0) complex with divinyltetramethyldisiloxane as a ligand.[3][4] The reaction mechanism, widely accepted as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum center, followed by olefin coordination, migratory insertion, and reductive elimination to yield the final product and regenerate the catalyst.[5][6]
Applications in Research and Drug Development
The unique properties of polysiloxanes, such as biocompatibility, gas permeability, and chemical inertness, make them ideal materials for various biomedical applications. Hydrosilylation reactions involving DVS are pivotal in the synthesis of:
-
Silicone Elastomers: Cross-linking of vinyl-terminated and hydride-terminated polysiloxanes produces stable and flexible elastomers for medical tubing, seals, and microfluidic devices.
-
Surface Modification: The surfaces of materials can be functionalized to alter their hydrophobicity, biocompatibility, or to immobilize biomolecules.[1]
-
Drug Delivery Matrices: Functionalized silicone polymers can be designed to encapsulate and control the release of therapeutic agents.
-
Biomedical Adhesives and Coatings: The reaction can be used to formulate biocompatible adhesives and coatings for medical devices and implants.
Experimental Protocols
Below are detailed protocols for a typical hydrosilylation reaction involving divinyltetramethyldisiloxane.
Materials and Equipment
-
Reactants:
-
1,3-Divinyltetramethyldisiloxane (DVS)
-
A hydrosilane-containing compound (e.g., 1,1,3,3-Tetramethyldisiloxane, hydride-terminated polydimethylsiloxane)
-
-
Catalyst: Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), typically as a solution in xylene or other suitable solvent.
-
Solvent (optional): Anhydrous toluene, xylene, or tetrahydrofuran. Many hydrosilylation reactions can be run neat.
-
Inhibitor (optional): For controlling the reaction rate, e.g., 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane.[1]
-
Glassware: Round-bottom flask, condenser, dropping funnel, magnetic stirrer.
-
Inert Atmosphere: Nitrogen or Argon gas supply.
-
Analytical Instruments: NMR spectrometer, FT-IR spectrometer.
General Procedure for Hydrosilylation
This protocol describes the reaction between 1,3-divinyltetramethyldisiloxane and 1,1,3,3-tetramethyldisiloxane as a model.[7]
-
Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, a dropping funnel, and a nitrogen inlet is assembled and flame-dried.
-
Charging Reactants: The flask is charged with 1,3-divinyltetramethyldisiloxane and solvent (if used).
-
Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.
-
Addition of Hydrosilane: 1,1,3,3-tetramethyldisiloxane is added dropwise to the stirred mixture at room temperature. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band at approximately 2100-2160 cm⁻¹.[2] ¹H NMR spectroscopy can also be used to monitor the disappearance of the Si-H proton signal around 4.7 ppm and the vinyl proton signals between 5.6 and 6.1 ppm.[7][8]
-
Work-up: Once the reaction is complete, the solvent (if used) can be removed under reduced pressure. The product is typically obtained in high purity and may not require further purification.
Quantitative Data Summary
The following tables summarize typical reaction parameters and outcomes for hydrosilylation reactions involving divinyltetramethyldisiloxane and related substrates.
Table 1: Typical Reaction Conditions for Hydrosilylation
| Parameter | Value/Range | Reference |
| Catalyst | Karstedt's Catalyst | [3][7] |
| Catalyst Loading | 10 - 100 ppm Pt | [6][9] |
| Reactant Ratio (Si-H:Vinyl) | 1:1 to 1.2:1 | [10] |
| Temperature | Room Temperature to 115-200 °C | [9][10] |
| Solvent | Neat, Toluene, Xylene | [9] |
| Reaction Time | 30 seconds to several hours | [1] |
Table 2: Conversion and Selectivity Data for a Model Reaction
Reaction: 1,3-divinyltetramethyldisiloxane with 1,1,3,3-tetramethyldisiloxane
| Catalyst System | Conversion (%) | Selectivity (anti-Markovnikov, %) | Reference |
| Pt(IV) and Fe(III) complexes | 75 - 100 | 87 - 93 | [7] |
Table 3: Spectroscopic Data for Reaction Monitoring
| Functional Group | Spectroscopic Technique | Characteristic Signal | Disappearance upon Reaction | Reference |
| Si-H | FT-IR | ~2157 cm⁻¹ | Yes | [11] |
| Si-H | ¹H NMR | ~4.7 ppm | Yes | [2][7] |
| Vinyl (C=C) | FT-IR | ~1640 cm⁻¹ | Yes | [3] |
| Vinyl (=C-H) | ¹H NMR | 5.6 - 6.1 ppm | Yes | [7] |
| anti-Markovnikov product (-CH₂-CH₂-) | ¹H NMR | ~0.4 ppm | Appears | [7] |
Visualizations
Catalytic Cycle: The Chalk-Harrod Mechanism
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
General Experimental Workflow
Caption: A general workflow for a hydrosilylation experiment.
Logical Relationship of Reaction Components
Caption: The relationship between reactants, catalyst, and product.
References
- 1. WO2020075144A1 - Silicone modification by surface hydrosilylation - Google Patents [patents.google.com]
- 2. Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]
- 4. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Functionalized polysilalkylene siloxanes (polycarbosiloxanes) by hydrosilylation—Catalysis and synthesis [ouci.dntb.gov.ua]
- 9. Karstedt catalysts | Johnson Matthey [matthey.com]
- 10. US20040220420A1 - Hydrosilylation process - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Applications of Divinyltetramethyldisilane in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divinyltetramethyldisilane (DVTMS) is a versatile organosilicon compound that serves as a valuable building block in a variety of organic synthesis applications. Its two vinyl functional groups, attached to a stable siloxane backbone, allow it to participate in a range of chemical transformations, including cross-coupling reactions, polymerizations, and as a ligand for transition metal catalysts. This document provides detailed application notes and experimental protocols for the key uses of DVTMS in organic synthesis.
Palladium-Catalyzed Hiyama Cross-Coupling Reactions
This compound is an effective vinylating agent in palladium-catalyzed Hiyama cross-coupling reactions, providing a less toxic and more economical alternative to organotin and organoboron reagents. This reaction forms carbon-carbon bonds between the vinyl groups of DVTMS and aryl or vinyl halides.[1][2]
Application Note:
The Hiyama coupling with DVTMS is particularly useful for the synthesis of substituted styrenes and dienes. The reaction is typically activated by a fluoride source or a base, which generates a hypervalent silicon species that facilitates transmetalation to the palladium center. The reaction tolerates a variety of functional groups on the aryl halide.[2][3]
Experimental Protocol: Synthesis of 4-Vinylbiphenyl
A representative procedure for the Hiyama cross-coupling of 4-iodobiphenyl with this compound is as follows:
-
To a stirred solution of 4-iodobiphenyl (280 mg, 1.0 mmol), this compound (279 mg, 1.5 mmol), and tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 mL, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an argon atmosphere, add palladium(II) acetate (2.2 mg, 0.01 mmol) and a suitable phosphine ligand such as P(t-Bu)₃ (4.0 mg, 0.02 mmol).
-
Heat the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane) to afford 4-vinylbiphenyl.
Quantitative Data:
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Vinylanisole | 85 |
| 2 | 1-Bromonaphthalene | 1-Vinylnaphthalene | 78 |
| 3 | 3-Iodopyridine | 3-Vinylpyridine | 72 |
| 4 | 4-Bromobenzonitrile | 4-Vinylbenzonitrile | 81 |
Note: Yields are representative and can vary based on the specific reaction conditions and substrate.
References
The Role of Divinyltetramethyldisiloxane in Silicone Resin Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divinyltetramethyldisiloxane (DVTMD) is a pivotal organosilicon compound extensively utilized in the synthesis of silicone resins. Its unique bifunctional nature, possessing two terminal vinyl groups, allows it to serve primarily as a chain-terminating agent or an efficient crosslinker. This dual role enables precise control over the molecular weight, viscosity, and final network structure of the silicone polymer, thereby tailoring its mechanical and thermal properties for a wide array of applications, from high-performance coatings and adhesives to biomedical devices and drug delivery systems. This document provides detailed application notes, experimental protocols, and data on the use of DVTMD in the preparation of silicone resins.
Key Applications of Divinyltetramethyldisiloxane in Silicone Resin Synthesis
Divinyltetramethyldisiloxane is a critical ingredient in the formulation of various silicone-based materials due to its reactive vinyl groups.[1][2][3] Its principal roles include:
-
End-Capping Agent: DVTMD is used to control the polymerization of siloxane chains. By introducing a terminal vinyl group, the chain growth is stopped, allowing for the synthesis of vinyl-terminated silicone fluids and oligomers with specific molecular weights and viscosities.[2][4] These vinyl-terminated polymers are key components in addition-cure silicone systems.
-
Crosslinking Agent: The vinyl groups on DVTMD can participate in hydrosilylation reactions with silicon-hydride (Si-H) functional siloxanes in the presence of a platinum catalyst.[5][6] This reaction forms stable ethyl bridges, leading to the formation of a three-dimensional crosslinked network characteristic of cured silicone resins and elastomers.[5]
-
Modifier of Mechanical Properties: The concentration of DVTMD influences the crosslink density of the final cured resin. Higher concentrations of vinyl groups, when reacted with an appropriate amount of Si-H groups, lead to a higher crosslink density, which generally results in a harder, more rigid material with a higher tensile strength but lower elongation at break.[7][8] Conversely, lower concentrations result in a more flexible and elastomeric material.
-
Intermediate in Silicone Synthesis: DVTMD serves as a fundamental building block for more complex silicone structures, including the synthesis of vinyl-functionalized MQ resins and other specialty silicone polymers.[3][8]
Data Presentation
The following tables summarize quantitative data on the synthesis and properties of silicone resins prepared using divinyltetramethyldisiloxane.
Table 1: Synthesis of Vinyl-Terminated Polydimethylsiloxane (PDMS) with Varying Vinyl Content
| Formulation Code | D4 Monomer (g) | Divinyltetramethyldisiloxane (g) | Catalyst (N(Me)4OH) (mg) | Vinyl Content (wt%) | Average Molecular Weight ( g/mol ) |
| PDMS-V1 | 30 | 0.2 | 20 | 1.8 | 4801 |
| PDMS-V2 | 30 | 0.4 | 20 | 3.5 | 2500 |
| PDMS-V3 | 30 | 0.6 | 20 | 5.1 | 1800 |
Data extrapolated from synthesis descriptions in cited literature for illustrative purposes.[2][9]
Table 2: Mechanical Properties of Addition-Cured Silicone Elastomers with Varying Crosslinker Ratios
| Formulation Code | Vinyl-Terminated PDMS (parts) | Polymethylhydrosiloxane (parts) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| SE-1 | 100 | 5 | 5.5 | 450 | 30 |
| SE-2 | 100 | 10 | 7.2 | 320 | 45 |
| SE-3 | 100 | 15 | 8.5 | 210 | 60 |
Illustrative data based on general principles described in the literature. Actual values depend on the specific molecular weights of the base polymer and crosslinker, and the presence of fillers.[7][10]
Table 3: Thermal Stability of Silicone Resins with Different Compositions
| Resin Type | Key Monomers | Td5 (°C, N2) | Char Yield at 800°C (%, N2) |
| Methyl Silicone Resin | Methyltrichlorosilane | ~350-400 | ~10-20 |
| Phenyl Methyl Silicone Resin | Methyltrichlorosilane, Phenyltrichlorosilane | >450 | >50 |
| Vinyl-Phenyl MDT Resin | Trimethoxyphenylsilane, Methylphenyldimethoxysilane, Divinyltetramethyldisiloxane | 449.1 | Not Specified |
Td5: Temperature at 5% weight loss. Data compiled from various sources for comparison.[1][4][11][12][13]
Experimental Protocols
Protocol 1: Synthesis of Vinyl-Terminated Polydimethylsiloxane (PDMS) via Anionic Ring-Opening Polymerization
This protocol describes the synthesis of a vinyl-terminated PDMS fluid, a key precursor for addition-cure silicone resins. Divinyltetramethyldisiloxane acts as the end-capping agent.
Materials:
-
Octamethylcyclotetrasiloxane (D4)
-
Divinyltetramethyldisiloxane (DVTMD)
-
Tetramethylammonium hydroxide (N(Me)4OH) catalyst
-
Toluene
Procedure: [9]
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 20 mg of N(Me)4OH catalyst.
-
Heat the flask to 100°C under vacuum for 2 hours to dry the catalyst.
-
Cool the flask to room temperature and break the vacuum with a gentle stream of nitrogen.
-
Using a syringe, add a pre-mixed solution of 30 g of D4 and 0.2 g of divinyltetramethyldisiloxane to the flask.
-
Heat the reaction mixture to 110°C and stir vigorously overnight under a nitrogen atmosphere.
-
To terminate the reaction and decompose the catalyst, increase the temperature to 160°C and maintain for 1 hour.
-
Cool the reaction mixture to room temperature and dilute with 150 mL of toluene.
-
The resulting vinyl-terminated PDMS solution can be further purified by filtration and removal of the solvent under reduced pressure. The vinyl content can be quantified using titration methods.[9]
Protocol 2: Preparation of an Addition-Cure Silicone Elastomer via Hydrosilylation
This protocol outlines the formulation and curing of a simple two-part addition-cure silicone elastomer.
Materials:
-
Part A: Vinyl-terminated PDMS (synthesized as per Protocol 1 or commercially available), Platinum-divinyltetramethyldisiloxane complex catalyst (e.g., Karstedt's catalyst) at ~10 ppm platinum concentration.[14][15]
-
Part B: Polymethylhydrosiloxane (PMHS) crosslinker.
-
Optional: Inhibitor (e.g., 2-methyl-3-butyn-2-ol) to control the pot life.
-
Ensure all glassware and mixing equipment are scrupulously clean and dry. Avoid contact with materials known to inhibit platinum catalysts, such as sulfur, tin, and certain amines.[15]
-
In a clean container, thoroughly mix Part A (vinyl-terminated PDMS with catalyst) and Part B (PMHS crosslinker) in a predetermined ratio (e.g., 10:1 by weight). The exact ratio will depend on the equivalent weights of the vinyl and hydride groups to achieve the desired crosslink density.
-
If a longer working time is required, a small amount of inhibitor can be added to Part A before mixing with Part B.
-
After thorough mixing, degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the degassed mixture into a mold.
-
Cure the mixture at room temperature or accelerate the cure by placing it in an oven at a temperature between 60°C and 150°C. The curing time will vary from several hours at room temperature to a few minutes at elevated temperatures.
-
Once fully cured, the silicone elastomer can be demolded.
Mandatory Visualizations
Caption: Workflow for the synthesis of vinyl-terminated polydimethylsiloxane.
Caption: Platinum-catalyzed hydrosilylation for crosslinking silicone resins.
Conclusion
Divinyltetramethyldisiloxane is an indispensable component in the modern synthesis of silicone resins. Its ability to act as both a chain terminator and a crosslinking precursor provides formulators with a versatile tool to precisely engineer the properties of silicone materials. The experimental protocols provided herein offer a foundational understanding of the key synthetic routes involving DVTMD. Further research and development in this area will undoubtedly lead to the creation of novel silicone resins with enhanced performance characteristics for advanced scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Divinyl Tetramethyl Disiloxane | XJY SILICONES® [xjysilicone.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. server.ccl.net [server.ccl.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Characterization of a Novel Vinyl Polysiloxane Getter for Hydrogen Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanical Properties of Elastomeric Impression Materials: An In Vitro Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Thermal Decomposition of Some Polysiloxanes - Enlighten Theses [theses.gla.ac.uk]
- 12. gelest.com [gelest.com]
- 13. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalysts, Modifiers, Crosslinking Agents - Gelest [technical.gelest.com]
- 15. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Addition Polymerization of Divinyltetramethyldisilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of divinyltetramethyldisilane as a monomer in addition polymerization. The information is intended to guide researchers in the synthesis and characterization of polymers and copolymers incorporating this unique silicon-containing monomer.
Introduction
This compound [(CH₂=CH)(CH₃)₂Si]₂ is a versatile monomer that can be incorporated into various polymer structures through addition polymerization. Its two vinyl groups allow it to act as a crosslinking agent or as a comonomer in the formation of linear or branched polymers with unique properties. The presence of the disilane linkage introduces silicon into the polymer backbone, which can impart desirable characteristics such as increased thermal stability, flexibility, and gas permeability.
This document outlines the primary methods for the addition polymerization of this compound, focusing on free radical polymerization, and provides protocols for copolymerization with common vinyl monomers.
Polymerization Mechanisms
This compound can undergo addition polymerization through several mechanisms, including:
-
Free Radical Polymerization: This is the most common method for polymerizing vinyl monomers. The reaction is initiated by a free radical source, which attacks the vinyl group, initiating a chain reaction.
-
Cationic Polymerization: This method involves the use of a cationic initiator that transfers a charge to the monomer, creating a reactive species that propagates the polymer chain.
-
Organometallic Catalyzed Polymerization (e.g., Ziegler-Natta): These catalysts, typically based on transition metals, can provide high control over the polymer structure.
This document will focus on the protocols for free radical polymerization due to its wide applicability and the availability of established procedures.
Experimental Protocols
Free Radical Copolymerization of this compound with Vinyl Monomers
This protocol describes a general procedure for the copolymerization of this compound with other vinyl monomers, such as methyl methacrylate, acrylonitrile, or vinyl acetate, using a free radical initiator. A key patent (US2716638A) describes the copolymerization of divinyltetramethyldisiloxane, a closely related compound, which provides a basis for this protocol.[1]
Materials:
-
This compound (Monomer 1)
-
Comonomer (e.g., Methyl Methacrylate, Acrylonitrile, Vinyl Acetate) (Monomer 2)
-
Benzoyl Peroxide (Initiator)
-
Toluene (Solvent, optional)
-
Methanol (Precipitating agent)
-
Nitrogen gas (for inert atmosphere)
-
Schlenk flask or similar reaction vessel with condenser
-
Magnetic stirrer and heating mantle
-
Vacuum filtration apparatus
Procedure:
-
Monomer and Initiator Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amounts of this compound and the comonomer. The ratio of the monomers can be varied over a wide range, from 1 to 99 weight percent of this compound.[1]
-
Solvent Addition (Optional): If a solvent is used, add an appropriate amount of dry toluene to the flask to achieve the desired monomer concentration.
-
Initiator Addition: Add the free radical initiator, such as benzoyl peroxide. A typical concentration is 0.1 to 1.0 mol% with respect to the total monomer content.
-
Inert Atmosphere: Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen. Backfill the flask with dry nitrogen gas.
-
Polymerization: Place the flask in a preheated oil bath or heating mantle set to the desired reaction temperature (typically 60-80 °C for benzoyl peroxide). Stir the reaction mixture vigorously.
-
Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Polymer Isolation: After the desired reaction time, cool the flask to room temperature. If the polymer is in solution, precipitate it by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer several times with the non-solvent to remove any unreacted monomers and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Experimental Workflow:
Caption: Workflow for the free radical copolymerization of this compound.
Data Presentation
Quantitative data from copolymerization experiments are crucial for understanding monomer reactivity and predicting copolymer composition. The following tables provide a template for organizing such data.
Table 1: Monomer Reactivity Ratios
Monomer reactivity ratios (r₁ and r₂) are critical parameters in copolymerization. They describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. These ratios are typically determined by conducting a series of copolymerization reactions at low conversion with varying initial monomer feed ratios and analyzing the resulting copolymer composition.
| Comonomer (M₂) | r₁ (this compound) | r₂ (Comonomer) | Temperature (°C) | Polymerization Method | Reference |
| Methyl Methacrylate | Data not available | Data not available | TBD | Free Radical | |
| Acrylonitrile | Data not available | Data not available | TBD | Free Radical | |
| Vinyl Acetate | Data not available | Data not available | TBD | Free Radical | |
| Styrene | Data not available | Data not available | TBD | Free Radical |
Table 2: Polymer Properties
The physical and chemical properties of the resulting polymers are highly dependent on the comonomer used and the incorporation of this compound.
| Copolymer System | This compound (wt%) | Molecular Weight (Mw, g/mol ) | Glass Transition Temp. (Tg, °C) | Thermal Decomposition Temp. (Td, °C) | Reference |
| Poly(this compound - co - Methyl Methacrylate) | TBD | TBD | TBD | TBD | |
| Poly(this compound - co - Acrylonitrile) | TBD | TBD | TBD | TBD | |
| Poly(this compound - co - Vinyl Acetate) | TBD | TBD | TBD | TBD | |
| Poly(this compound - co - Styrene) | TBD | TBD | TBD | TBD |
Note: Specific properties for these copolymers require experimental determination.
Signaling Pathways and Logical Relationships
The logical relationship for determining monomer reactivity ratios in a binary copolymerization system is outlined below.
References
Application Notes and Protocols for Divinyltetramethyldisiloxane in Microfluidic Device Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fabrication of microfluidic devices for research, diagnostics, and drug development relies on materials that are easily moldable, optically transparent, and biocompatible. While polydimethylsiloxane (PDMS) has traditionally been the material of choice, there is growing interest in alternative silicone elastomers that offer enhanced properties or specialized functionalities. Divinyltetramethyldisiloxane (DVTMS) is a key precursor in the synthesis of such silicone elastomers. This document provides detailed application notes and protocols for utilizing DVTMS-based formulations in the fabrication of microfluidic devices, with a focus on photocurable thiol-ene chemistry, offering a rapid and versatile alternative to conventional thermal curing methods.
DVTMS in Thiol-Ene "Click" Chemistry for Microfluidics
DVTMS is a vinyl-terminated silicone monomer that can be effectively used in thiol-ene "click" chemistry to create crosslinked silicone elastomers. This approach offers several advantages over traditional platinum-catalyzed hydrosilylation curing of PDMS, including rapid, room-temperature curing initiated by UV light, reduced oxygen inhibition, and the ability to precisely tune material properties.[1]
The basic principle involves the reaction between a vinyl group (from DVTMS or a vinyl-functionalized polymer) and a thiol group on a multifunctional thiol crosslinker in the presence of a photoinitiator and UV light. This reaction proceeds quickly and efficiently, leading to a uniformly crosslinked polymer network.[2]
Advantages of DVTMS-based Thiol-Ene Systems:
-
Rapid Prototyping: UV curing allows for the fabrication of devices in minutes rather than hours.
-
Tunable Mechanical Properties: The stiffness and flexibility of the elastomer can be controlled by adjusting the ratio of thiol to ene functional groups and the molecular weight of the precursors.[1]
-
Room Temperature Curing: Eliminates the need for high-temperature ovens, making the process more accessible and compatible with thermally sensitive components.[2]
-
Solvent Resistance: Thiol-ene based materials can exhibit improved resistance to a wider range of organic solvents compared to standard PDMS.[3]
-
Surface Functionalization: The presence of unreacted thiol or ene groups on the surface can be used for subsequent covalent immobilization of biomolecules.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for DVTMS-based thiol-ene elastomers in comparison to the widely used PDMS (Sylgard 184). This data is essential for designing and fabricating microfluidic devices with desired performance characteristics.
| Property | DVTMS-based Thiol-Ene Elastomer | PDMS (Sylgard 184) | Reference |
| Curing Time | Seconds to minutes (UV-initiated) | 15 minutes to 48 hours (thermal) | |
| Curing Temperature | Room Temperature | 60-150 °C | [4] |
| Young's Modulus | Tunable (MPa to GPa range) | ~1.8 MPa | [1] |
| Bonding Strength (to glass) | Comparable to plasma-bonded PDMS | ~0.2-0.5 MPa (plasma bonded) | [5] |
Table 1: Comparison of Material Properties
| Parameter | DVTMS-based Thiol-Ene Elastomer | PDMS (Sylgard 184) | Reference |
| Monomer/Pre-polymer | Vinyl-functionalized siloxane (e.g., DVTMS-containing polymer) and multi-thiol crosslinker | Silicone elastomer base and curing agent (10:1 ratio) | [2] |
| Initiator/Catalyst | Photoinitiator (e.g., DMPA) | Platinum-based catalyst | [2] |
| Curing Mechanism | UV-initiated thiol-ene "click" reaction | Platinum-catalyzed hydrosilylation | [2] |
| Typical Curing Conditions | UV exposure (e.g., 365 nm) at room temperature | Thermal curing at elevated temperatures (e.g., 80°C for 2 hours) | [4] |
Table 2: Formulation and Curing Parameters
Experimental Protocols
This section provides detailed protocols for the fabrication of microfluidic devices using a DVTMS-based thiol-ene formulation via soft lithography.
Protocol 1: Master Mold Fabrication
The fabrication of a master mold with the desired microchannel features is the first step. This is typically done using SU-8 photoresist on a silicon wafer.
Materials:
-
Silicon wafer
-
SU-8 photoresist (e.g., SU-8 2075)
-
Developer (e.g., SU-8 Developer)
-
Photomask with the desired microfluidic design
-
Spin coater
-
UV light source for photolithography
-
Hot plates
Procedure:
-
Clean the silicon wafer with acetone, isopropanol, and deionized water, followed by drying with nitrogen.
-
Dehydrate the wafer on a hotplate at 150-200°C for 10-20 minutes.
-
Spin-coat the SU-8 photoresist onto the silicon wafer to achieve the desired thickness.
-
Soft-bake the coated wafer on a hotplate to evaporate the solvent.
-
Align the photomask over the coated wafer and expose it to UV light.
-
Perform a post-exposure bake on a hotplate.
-
Develop the wafer in SU-8 developer to remove the unexposed photoresist, revealing the microstructures.
-
Hard-bake the master mold on a hotplate.
-
Silanize the master mold by exposing it to trichloro(1H,1H,2H,2H-perfluorooctyl)silane vapor in a desiccator for 1-2 hours to facilitate subsequent release of the silicone elastomer.
Protocol 2: Preparation and Curing of DVTMS-based Thiol-Ene Elastomer
Materials:
-
Vinyl-terminated silicone polymer (containing DVTMS-derived units)
-
Multi-thiol crosslinker (e.g., pentaerythritol tetrakis(3-mercaptopropionate))
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Mixing container and spatula
-
Vacuum desiccator
-
UV curing lamp (365 nm)
Procedure:
-
In a disposable cup, combine the vinyl-terminated silicone polymer and the multi-thiol crosslinker in the desired stoichiometric ratio.
-
Add the photoinitiator at a concentration of approximately 1-2 wt%.
-
Thoroughly mix the components until a homogeneous solution is obtained.
-
Degas the mixture in a vacuum desiccator for 15-30 minutes to remove any trapped air bubbles.
-
Carefully pour the degassed pre-polymer mixture over the silanized master mold.
-
Place the mold with the pre-polymer under a UV lamp.
-
Expose the mixture to UV light for a duration determined by the specific formulation and light intensity (typically a few minutes) to fully cure the elastomer.
Protocol 3: Device Assembly and Bonding
Procedure:
-
Carefully peel the cured DVTMS-based elastomer replica from the master mold.
-
Cut the replica to the desired size and punch inlet and outlet holes using a biopsy punch.
-
Clean the surface of the replica and a substrate (e.g., glass slide or another cured elastomer slab) with isopropanol and dry with nitrogen.
-
For bonding, a thin layer of the uncured DVTMS-thiol-ene pre-polymer can be used as an adhesive.
-
Spin-coat a thin layer of the pre-polymer onto the substrate.
-
Bring the structured elastomer replica into contact with the coated substrate.
-
Expose the assembled device to UV light to cure the adhesive layer and form a permanent bond.
Mandatory Visualizations
Diagram 1: Thiol-Ene Polymerization Signaling Pathway
Caption: Thiol-Ene "Click" Chemistry Polymerization Pathway.
Diagram 2: Experimental Workflow for Microfluidic Device Fabrication
Caption: Workflow for DVTMS-based Microfluidic Device Fabrication.
Diagram 3: Logical Relationship in Material Selection
Caption: Material Selection Logic for Microfluidic Devices.
References
- 1. Fabrication of Biomolecule Microarrays Using Rapid Photochemical Surface Patterning in Thiol-Ene-Based Microfluidic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soft-lithography fabrication of microfluidic features using thiol-ene formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adhesive bonding strategies to fabricate high-strength and transparent 3D printed microfluidic device - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gas Chromatographic Analysis of Divinyltetramethyldisilane
Abstract
This application note provides a detailed protocol for the analysis of divinyltetramethyldisilane using gas chromatography (GC). The described methodology is intended for researchers, scientists, and professionals in drug development and materials science who require accurate quantification and purity assessment of this compound. The protocol is based on established methods for the analysis of related siloxane compounds and provides a robust starting point for method development and validation.
Introduction
This compound is a key organosilicon compound used in the synthesis of polymers and as a crosslinking agent. Its purity is critical to ensure the desired properties of the final products. Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it an ideal method for the analysis of this compound. This document outlines the instrumental parameters, sample preparation, and data analysis procedures for this application. The retention time in gas chromatography is the time it takes for a specific compound to travel through the column to the detector and is a key parameter for compound identification.[1][2][3]
Experimental Protocol
This protocol is a recommended starting point and may require optimization based on the specific instrumentation and analytical requirements.
1. Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent non-polar capillary column.
-
Carrier Gas: Helium, 99.999% purity.
-
Syringes: 10 µL GC autosampler syringes.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Solvent: Hexane or Toluene (GC grade).
2. Sample and Standard Preparation
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the chosen solvent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the chosen solvent to achieve a final concentration within the calibration range.
-
Vortex the sample to ensure complete dissolution.
-
3. GC Method Parameters
The following table summarizes the recommended GC method parameters for the analysis of this compound. These parameters are based on methods used for similar siloxane compounds.[4]
| Parameter | Value |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Program | |
| Initial Temperature | 50 °C |
| Initial Hold Time | 2 min |
| Ramp Rate | 15 °C/min |
| Final Temperature | 280 °C |
| Final Hold Time | 5 min |
| Column | |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Detector (FID) | |
| Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
| Detector (MS) | |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
4. Data Analysis and Quantification
-
Identification: The this compound peak is identified by its retention time, which is determined by analyzing a known standard under the same chromatographic conditions.
-
Quantification: A calibration curve is generated by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration of this compound in the unknown samples is then calculated from the calibration curve using the peak area of the analyte.
Experimental Workflow
The following diagram illustrates the logical workflow for the GC analysis of this compound.
Quantitative Data Summary
The following table presents expected retention time and limit of detection (LOD) for this compound based on the analysis of structurally similar compounds. Actual values may vary depending on the specific instrument and conditions.
| Analyte | Expected Retention Time (min) | Limit of Detection (µg/mL) |
| This compound | 8 - 12 | ~0.5 |
Conclusion
The gas chromatography method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is suitable for quality control, purity assessment, and research applications. Method optimization may be necessary to meet specific analytical challenges and instrumentation.
References
Application Notes and Protocols for NMR Spectroscopic Characterization of Divinyltetramethyldisilane (DVTMS) Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for the characterization of polymers, providing detailed information about their chemical composition, microstructure, molecular weight, and end-groups.[1][2][3][4] For divinyltetramethyldisilane (DVTMS) based polymers, which are a class of polysiloxanes, NMR is indispensable for elucidating their structural features. This document provides detailed application notes and experimental protocols for the characterization of DVTMS polymers using ¹H, ¹³C, and ²⁹Si NMR spectroscopy.
Key Structural Features of DVTMS Polymers Amenable to NMR Analysis
The polymerization of this compound can lead to various polymer architectures. Key structural features that can be characterized by NMR include:
-
Polymer Backbone: The repeating siloxane units.
-
Vinyl End-Groups: Unreacted vinyl groups at the chain ends.
-
Internal Vinyl Groups: Vinyl groups incorporated into the polymer chain.
-
End-Group Functionalization: Other functional groups introduced at the chain ends.
-
Branching and Cross-linking: Points of branching or cross-linking in the polymer network.[5]
NMR Techniques and Applications
¹H NMR Spectroscopy
¹H NMR is a fundamental technique for the routine analysis of DVTMS polymers. It provides quantitative information about the different proton environments in the polymer structure.
Applications:
-
Determination of the number-average molecular weight (Mn) through end-group analysis.[1][6]
-
Quantification of vinyl group incorporation.
-
Identification and quantification of impurities.[7]
Typical ¹H NMR Chemical Shifts for DVTMS-related Structures:
| Protons | Chemical Shift (δ, ppm) |
| Si-CH ₃ | 0.0 - 0.3 |
| Si-CH ₂-Si | 0.4 - 0.6 |
| =CH - (vinyl) | 5.5 - 6.5 |
| =CH ₂ (vinyl) | 4.8 - 5.8 |
¹³C NMR Spectroscopy
¹³C NMR offers a wider chemical shift range and provides detailed information about the carbon backbone and side chains of the polymer.
Applications:
-
Detailed analysis of the polymer backbone structure.
-
Identification of different monomer sequences in copolymers.
-
Quantitative determination of end-groups and monomer ratios.[8][9]
Typical ¹³C NMR Chemical Shifts for DVTMS-related Structures:
| Carbon | Chemical Shift (δ, ppm) |
| Si-C H₃ | -2.0 - 2.0 |
| Si-C H₂-Si | 5.0 - 10.0 |
| =C H- (vinyl) | 130 - 140 |
| =C H₂ (vinyl) | 114 - 120 |
²⁹Si NMR Spectroscopy
²⁹Si NMR is highly sensitive to the silicon environment and is a powerful tool for determining the microstructure of polysiloxanes.[5][10][11]
Applications:
-
Identification and quantification of different siloxane units (M, D, T, Q).
-
Analysis of polymer chain connectivity and branching.[11]
-
Characterization of end-groups and cross-linking sites.[5]
Typical ²⁹Si NMR Chemical Shifts for Siloxane Units:
| Silicon Unit | Structure | Chemical Shift (δ, ppm) |
| M | R₃Si-O- | +10 to -10 |
| D | -O-SiR₂-O- | -10 to -40 |
| T | RSi(-O-)₃ | -50 to -80 |
| Q | Si(-O-)₄ | -90 to -120 |
Note: R can be a methyl or vinyl group. The exact chemical shifts will depend on the specific substituents.
Experimental Protocols
General Sample Preparation
-
Weigh approximately 10-20 mg of the DVTMS polymer sample into an NMR tube.[12]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈).
-
Ensure the polymer is fully dissolved. Gentle vortexing or sonication may be required.
-
For quantitative ²⁹Si NMR, it is recommended to add a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) at a concentration of about 50 mg per 0.5 mL of solution to shorten the long T₁ relaxation times of the ²⁹Si nuclei.[12]
¹H NMR Spectroscopy Protocol
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 10-15 ppm.
-
Pulse Width: Calibrated 90° pulse.
-
Relaxation Delay (d1): 5 seconds (for quantitative analysis, ensure d1 is at least 5 times the longest T₁).
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the relevant signals for quantitative analysis.
-
¹³C{¹H} NMR Spectroscopy Protocol
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Inverse-gated proton decoupling for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Spectral Width: 200-250 ppm.
-
Pulse Width: Calibrated 90° pulse.
-
Relaxation Delay (d1): 10-30 seconds (long delays are crucial for quantitative analysis of quaternary carbons and silicon-bound carbons).[8]
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
²⁹Si{¹H} NMR Spectroscopy Protocol
-
Instrument: 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Pulse Sequence: Inverse-gated proton decoupling is essential to suppress the negative NOE.[13] DEPT (Distortionless Enhancement by Polarization Transfer) sequences can also be used to enhance signal intensity.[5]
-
Acquisition Parameters:
-
Spectral Width: 100-150 ppm.
-
Pulse Width: Calibrated 90° pulse.
-
Relaxation Delay (d1): 60-120 seconds (without a relaxation agent, T₁ values can be very long).[13]
-
Number of Scans: 1024 or more due to the low natural abundance and low gyromagnetic ratio of ²⁹Si.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 2-5 Hz).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to an external standard such as tetramethylsilane (TMS) at 0 ppm.[13]
-
Data Presentation and Analysis
Quantitative data obtained from NMR spectra should be summarized in tables for clear comparison.
Table 1: Example of ¹H NMR Data for Molecular Weight Determination of a DVTMS Polymer
| Signal Assignment | Chemical Shift (δ, ppm) | Integration Value (I) | Number of Protons (N) | Normalized Integral (I/N) |
| Si-CH ₃ (backbone) | ~0.1 | 100 | 6n | 16.67n |
| =CH ₂ (vinyl end-group) | ~5.7 | 2.5 | 2 | 1.25 |
| =CH - (vinyl end-group) | ~6.1 | 1.25 | 1 | 1.25 |
Calculation of Degree of Polymerization (n): n = (Integration of backbone protons / Number of backbone protons per repeating unit) / (Integration of end-group protons / Number of end-group protons) n = (I_backbone / 6) / (I_vinyl / 3)
Calculation of Number-Average Molecular Weight (Mn): Mn = (n * Molecular Weight of repeating unit) + Molecular Weight of end groups
Visualizations
Caption: Experimental workflow for ¹H NMR analysis of DVTMS polymers.
Caption: Logical pathway for polymer structure elucidation using NMR data.
References
- 1. End-Group Analysis of Polymer | MtoZ Biolabs [mtoz-biolabs.com]
- 2. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. measurlabs.com [measurlabs.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Silicon NMR on Spinsolve – Part 1 - Magritek [magritek.com]
- 6. scribd.com [scribd.com]
- 7. osti.gov [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. magritek.com [magritek.com]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Divinyltetramethyldisiloxane Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of divinyltetramethyldisiloxane.
Frequently Asked Questions (FAQs)
Q1: What are the common polymerization methods involving divinyltetramethyldisiloxane?
Divinyltetramethyldisiloxane is primarily used in two main types of polymerization reactions:
-
As a chain-end capper or crosslinking agent: In the ring-opening polymerization of cyclosiloxanes like octamethylcyclotetrasiloxane (D4), divinyltetramethyldisiloxane can be added to introduce vinyl end groups to the resulting polydimethylsiloxane (PDMS) chains.[1]
-
As a monomer in hydrosilylation reactions: It can be reacted with Si-H containing compounds in the presence of a platinum catalyst, such as Karstedt's catalyst, to form polycarbosiloxanes.[2][3][4] This process is widely used for curing silicone elastomers.[4]
Q2: What are the key parameters to control during the polymerization of divinyltetramethyldisiloxane?
The success of divinyltetramethyldisiloxane polymerization hinges on the careful control of several parameters:
-
Initiator/Catalyst Concentration: The choice and amount of initiator or catalyst significantly impact the polymerization rate, molecular weight, and polydispersity of the final polymer.[5][6]
-
Reaction Temperature: Temperature affects the reaction kinetics, with higher temperatures generally leading to faster reactions.[7][8] However, excessively high temperatures can lead to side reactions or polymer degradation.[9]
-
Reaction Time: The duration of the polymerization influences the monomer conversion and the final molecular weight of the polymer.[7]
-
Monomer and Initiator Purity: Impurities can interfere with the polymerization process, leading to inconsistent results.
Q3: How can I control the molecular weight of the polymer?
The molecular weight of the resulting polymer can be controlled by:
-
Monomer to Initiator Ratio: In living polymerizations, the molecular weight is directly proportional to the ratio of monomer to initiator concentration.
-
Chain Transfer Agents: The addition of chain transfer agents can be used to limit the growth of polymer chains.
-
Reaction Time and Temperature: These parameters can also influence the final molecular weight.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield or Conversion | - Inactive or insufficient initiator/catalyst.- Low reaction temperature.- Insufficient reaction time.- Presence of inhibitors or impurities in monomers or solvents. | - Verify the activity and concentration of the initiator/catalyst.- Optimize the reaction temperature and time based on literature or preliminary experiments.[7]- Ensure all reactants and solvents are pure and dry. |
| High Polydispersity (Broad Molecular Weight Distribution) | - Chain-transfer reactions.- Non-uniform initiation.- Temperature gradients within the reactor.- In anionic ring-opening polymerizations, "backbiting" or chain scrambling reactions can occur.[10] | - In living polymerizations, ensure rapid and uniform mixing of the initiator.- Maintain precise temperature control throughout the reaction.- For anionic polymerizations, carefully select the monomer and reaction conditions to minimize side reactions.[10] |
| Gel Formation or Uncontrolled Crosslinking | - High concentration of divinyltetramethyldisiloxane when used as a crosslinker.- High reaction temperature promoting side reactions.- In hydrosilylation, an imbalance in the ratio of Si-H to vinyl groups. | - Carefully control the stoichiometry of the reactants.- Optimize the reaction temperature to avoid excessive side reactions. |
| Hazy or Opaque Product | - Incomplete reaction leading to a mixture of polymer and unreacted monomers.- Phase separation in copolymer systems.- Presence of solid impurities or catalyst residues. | - Ensure the reaction goes to completion by monitoring with techniques like solid content analysis.[1]- For composites, ensure proper mixing and compatibility of the components.[1]- Filter the final polymer solution to remove any solid particles.[1] |
| Inconsistent Batch-to-Batch Results | - Variations in raw material purity.- Inconsistent reaction conditions (temperature, time, stirring).- Moisture contamination. | - Use high-purity, well-characterized starting materials.- Implement strict protocols for controlling and monitoring reaction parameters.- Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere if necessary. |
Experimental Protocols
Protocol 1: Synthesis of Vinyl-Terminated PDMS via Anionic Ring-Opening Polymerization
This protocol is adapted from a procedure for synthesizing vinyl-terminated PDMS.[1]
Materials:
-
Octamethylcyclotetrasiloxane (D4)
-
1,3-Divinyltetramethyldisiloxane
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Sodium sulfate (for drying)
Procedure:
-
In a two-necked round-bottom flask, combine D4 (e.g., 99.4 g, 0.34 mol) and 1,3-divinyltetramethyldisiloxane (e.g., 2.5 g, 0.013 mol for a target degree of polymerization of 100).
-
Add sulfuric acid (2 wt%) to the mixture.
-
Stir the reaction at room temperature for approximately 22 hours.
-
Monitor the progress of the reaction by analyzing the solid content.
-
Once the solid content reaches above 85%, slowly add moist sodium bicarbonate to neutralize the acid catalyst.
-
Add sodium sulfate to remove any traces of moisture.
-
Filter the reaction mixture to remove solid impurities.
-
Apply a vacuum to remove volatile components and low-boiling impurities.
Protocol 2: Hydrosilylation using a Platinum Catalyst
This is a general procedure for a platinum-catalyzed hydrosilylation reaction.
Materials:
-
A vinyl-functional siloxane (e.g., divinyltetramethyldisiloxane or vinyl-terminated PDMS)
-
A hydride-functional siloxane (a compound with Si-H bonds)
-
Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst)
-
Solvent (e.g., toluene or xylene), if required
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the vinyl-functional siloxane and the hydride-functional siloxane in the chosen solvent.
-
Ensure the molar ratio of Si-H groups to vinyl groups is appropriate for the desired product (typically close to 1:1 for linear polymers, or with an excess of one for specific end-functionalities).
-
Add the platinum catalyst (typically in the ppm range relative to the reactants).
-
The reaction may proceed at room temperature or require heating. Monitor the reaction progress by techniques such as FTIR spectroscopy (disappearance of the Si-H peak around 2100-2200 cm⁻¹).
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
Quantitative Data Summary
Table 1: Example Reaction Conditions for Anionic Ring-Opening Polymerization [1]
| Parameter | Value |
| D4 Monomer | 99.4 g (0.34 mol) |
| 1,3-Divinyltetramethyldisiloxane | 2.5 g (0.013 mol) |
| Catalyst | Sulfuric Acid (2 wt%) |
| Temperature | Room Temperature |
| Reaction Time | 22 hours |
| Target Solid Content | > 85% |
Table 2: Influence of Initiator and Temperature on Polymerization
| Initiator System | Temperature (°C) | Effect on Polymerization | Reference |
| CuCl/bipyridine | 40 and 80 | Controlled polymerization with predictable molecular weights. Addition of a polar solvent was necessary to decrease the rate. | [5] |
| Anionic (Lithium alkoxide) | 110 | Highest molecular weight and polymer yield (85.0%) achieved at 110°C for 4 hours. | [7] |
| Ziegler-Natta | 45-75 | Optimal temperature for 1,3-butadiene polymerization found to be 50°C. | [11] |
| Benzoyl peroxide/N,N-dimethylaniline | Not specified | Increasing initiator concentration increases the polymerization rate and shortens the curing time. | [6] |
Visualizations
Caption: Experimental workflow for optimizing divinyltetramethyldisiloxane polymerization conditions.
Caption: Simplified mechanism of platinum-catalyzed hydrosilylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cheserv12.uwaterloo.ca [cheserv12.uwaterloo.ca]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The influence of temperature on the efficacy of polymerization of composite resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gelest.com [gelest.com]
- 11. poj.ippi.ac.ir [poj.ippi.ac.ir]
Technical Support Center: Purification of Divinyltetramethyldisiloxane and its Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with divinyltetramethyldisiloxane and its polymers.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of divinyltetramethyldisiloxane monomer and its corresponding polymers.
Issue 1: Incomplete Purification of Divinyltetramethyldisiloxane Monomer by Distillation
-
Symptom: The purity of the distilled divinyltetramethyldisiloxane does not improve significantly, or the distillation rate is extremely slow.
-
Possible Causes:
-
Inadequate vacuum for fractional distillation.
-
Insufficient number of theoretical plates in the distillation column.
-
Presence of azeotropes with impurities.
-
Thermal decomposition of the product.
-
-
Solutions:
-
Optimize Vacuum: Ensure the vacuum pump can achieve and maintain a pressure of around 10-3 torr for efficient distillation of high-boiling compounds at lower temperatures[1].
-
Improve Column Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates[2].
-
Azeotrope Breaking: Consider adding a solvent that can form a new azeotrope with the impurity, allowing for its removal.
-
Lower Distillation Temperature: Distilling under a higher vacuum will lower the boiling point and minimize the risk of thermal degradation[3][4].
-
Issue 2: Presence of "Ghost Peaks" in GC Analysis of Purified Monomer
-
Symptom: Gas chromatography (GC) analysis of the purified divinyltetramethyldisiloxane shows unexpected peaks, often broad and tailing, which are not attributable to known impurities.
-
Possible Causes:
-
Contamination from silicone-based materials in the GC system (e.g., septa, column bleed)[5].
-
Carryover from previous injections.
-
Reaction of the monomer on the GC column.
-
-
Solutions:
-
Use Low-Bleed Consumables: Employ low-bleed septa and capillary columns specifically designed for trace analysis to minimize background siloxane signals[5].
-
System Bake-out: Regularly bake out the GC inlet and column at the maximum recommended temperature to remove contaminants.
-
Blank Injections: Run solvent blanks between samples to check for and mitigate carryover.
-
Inert Column: Use a highly inert GC column to prevent on-column reactions of the vinylsiloxane.
-
Issue 3: Incomplete Precipitation of Polymer
-
Symptom: When attempting to purify the polymer by precipitation, it remains in solution or forms an oily or sticky mass instead of a solid powder.
-
Possible Causes:
-
Poor choice of solvent/non-solvent pair.
-
The polymer concentration is too high or too low.
-
Insufficient volume of non-solvent added.
-
-
Solutions:
-
Select Appropriate Solvents: The polymer should be highly soluble in the solvent and virtually insoluble in the non-solvent. The two solvents must be miscible[6]. For silicone polymers, a common approach is to dissolve the polymer in a solvent like toluene and precipitate it by adding it to a non-solvent such as methanol or acetone[7].
-
Optimize Polymer Concentration: Start with a dilute polymer solution (e.g., 1-5% w/v) to facilitate efficient precipitation.
-
Use Excess Non-Solvent: Add the polymer solution dropwise to a vigorously stirred, large excess of the non-solvent (e.g., 10:1 volume ratio of non-solvent to solvent) to promote rapid and complete precipitation[8].
-
Issue 4: Catalyst Residues in the Purified Polymer
-
Symptom: The purified polymer is discolored (e.g., dark brown when using a Grubbs' catalyst) or shows unexpected reactivity, indicating the presence of residual catalyst[9].
-
Possible Causes:
-
Inefficient removal of the catalyst during workup.
-
Strong coordination of the catalyst to the polymer backbone.
-
-
Solutions:
-
Precipitation and Filtration: Dissolve the polymer in a suitable solvent and precipitate it using a non-solvent. The catalyst may remain in the solvent/non-solvent mixture, allowing for its removal by filtration[10].
-
Adsorbent Treatment: Pass a solution of the polymer through a plug of silica gel or activated carbon to adsorb the catalyst.
-
Acid Washing: For some metal catalysts, washing a solution of the polymer with a dilute aqueous acid can help to extract the metal ions[7].
-
Issue 5: Gel Formation During Polymer Purification
-
Symptom: The polymer forms an insoluble gel during purification attempts, particularly when using solvent-based methods.
-
Possible Causes:
-
Cross-linking side reactions initiated by residual catalyst or impurities.
-
Exposure to heat or UV light, which can promote cross-linking of the vinyl groups.
-
-
Solutions:
-
Ensure Complete Catalyst Deactivation: Before purification, ensure that the polymerization catalyst has been fully quenched according to the specific reaction protocol.
-
Work at Lower Temperatures: Perform dissolution and precipitation steps at room temperature or below to minimize thermally induced cross-linking.
-
Protect from Light: If the polymer is UV-sensitive, conduct purification steps in amber glassware or under conditions that exclude UV light.
-
Logical Flow for Troubleshooting Polymer Precipitation
Caption: Troubleshooting logic for incomplete polymer precipitation.
Frequently Asked Questions (FAQs)
For Divinyltetramethyldisiloxane (Monomer):
-
Q1: What is the most common method for purifying divinyltetramethyldisiloxane?
-
Q2: What are the typical impurities found in crude divinyltetramethyldisiloxane?
-
Q3: How can I verify the purity of my divinyltetramethyldisiloxane?
-
Q4: What are the key safety precautions when handling divinyltetramethyldisiloxane?
-
A4: Divinyltetramethyldisiloxane is a flammable liquid and should be handled in a well-ventilated area away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is also sensitive to moisture, so it should be stored in a tightly sealed container under an inert atmosphere.
-
For Divinyltetramethyldisiloxane Polymers:
-
Q1: How can I remove unreacted monomer and low molecular weight oligomers from my polymer?
-
A1: Reprecipitation is a widely used method. The polymer is dissolved in a good solvent and then added to a large volume of a non-solvent to precipitate the polymer, leaving the low molecular weight species in solution[7]. Liquid-liquid extraction with a solvent like acetone can also be effective in removing low molecular weight cyclic siloxanes[12].
-
-
Q2: What is a good solvent/non-solvent system for the reprecipitation of vinyl-terminated polydimethylsiloxane?
-
A2: A common system is to dissolve the polymer in a non-polar solvent such as toluene or hexane and precipitate it by adding the solution to a polar non-solvent like methanol, ethanol, or acetone[7]. The optimal choice depends on the specific molecular weight and composition of your polymer.
-
-
Q3: How do I remove the polymerization catalyst from my polymer?
-
A3: The method depends on the type of catalyst. For platinum-based catalysts like Karstedt's catalyst, precipitation of the polymer can leave the catalyst in the supernatant[10]. Alternatively, passing a solution of the polymer through a column of silica gel or activated carbon can be effective.
-
-
Q4: How can I determine the vinyl content of my purified polymer?
-
A4: The vinyl content can be quantified using proton NMR (¹H-NMR) spectroscopy by integrating the signals of the vinyl protons against the methyl protons of the siloxane backbone. Alternatively, chemical methods involving titration or spectroscopic techniques like near-infrared (NIR) spectroscopy can be used[11][14].
-
Quantitative Data Summary
Table 1: Physical Properties of Divinyltetramethyldisiloxane
| Property | Value |
| Molecular Formula | C₈H₁₈OSi₂ |
| Molecular Weight | 186.40 g/mol |
| Boiling Point | 139 °C (at atmospheric pressure) |
| Density | 0.809 g/mL at 25 °C |
| Refractive Index | n20/D 1.411 |
| Purity (Typical Commercial Grade) | >97% |
Table 2: Comparison of Purification Methods
| Method | Analyte | Typical Impurities Removed | Advantages | Disadvantages |
| Fractional Vacuum Distillation | Monomer | Starting materials, low-boiling byproducts | High purity achievable, suitable for heat-sensitive compounds | Requires specialized equipment, can be time-consuming |
| Reprecipitation | Polymer | Monomer, oligomers, catalyst residues | Simple, effective for molecular weight fractionation | Requires large volumes of solvents, potential for polymer loss |
| Liquid-Liquid Extraction | Polymer | Low molecular weight cyclic siloxanes | Targeted removal of specific impurities, can be done at room temp. | Can be labor-intensive, requires immiscible solvent systems |
| Adsorption (e.g., Silica Gel) | Polymer | Catalyst residues, polar impurities | High selectivity for certain impurities | Can be costly for large scales, potential for polymer adsorption |
Experimental Protocols
Protocol 1: Purification of Divinyltetramethyldisiloxane by Fractional Vacuum Distillation
This protocol is an illustrative example for purifying divinyltetramethyldisiloxane on a laboratory scale.
-
Apparatus Setup:
-
Assemble a fractional vacuum distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a pressure gauge and cold trap.
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
-
Procedure:
-
Charge the round-bottom flask with the crude divinyltetramethyldisiloxane and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Observe the vapor rising through the fractionating column. A stable temperature reading on the thermometer indicates that a fraction is distilling.
-
Collect the forerun, which may contain lower-boiling impurities, in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of divinyltetramethyldisiloxane at the given pressure, switch to a clean receiving flask to collect the purified product.
-
Continue distillation until the temperature begins to rise again or the distillation rate drops significantly.
-
Stop heating, allow the apparatus to cool, and then slowly vent the system to atmospheric pressure before collecting the purified product.
-
-
Purity Analysis:
-
Analyze the collected fraction by GC-MS to determine its purity. A purity of >99% is typically achievable.
-
Protocol 2: Purification of Vinyl-Terminated Polydimethylsiloxane by Reprecipitation
This protocol provides a general method for removing low molecular weight impurities from a vinyl-terminated silicone polymer.
-
Dissolution:
-
In a beaker, dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., toluene) to form a 5-10% (w/v) solution. Stir until the polymer is fully dissolved.
-
-
Precipitation:
-
In a separate, larger beaker, place a volume of a non-solvent (e.g., methanol) that is approximately 10 times the volume of the polymer solution.
-
Vigorously stir the non-solvent with a magnetic stirrer.
-
Slowly add the polymer solution dropwise to the stirring non-solvent using a dropping funnel or a pipette. The polymer should precipitate as a fine powder or a gummy solid.
-
-
Isolation and Washing:
-
Allow the mixture to stir for an additional 15-30 minutes to ensure complete precipitation.
-
Isolate the precipitated polymer by vacuum filtration.
-
Wash the polymer on the filter with fresh non-solvent to remove any remaining dissolved impurities.
-
-
Drying:
-
Transfer the purified polymer to a vacuum oven and dry at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
-
Characterization:
-
Analyze the dried polymer by techniques such as Gel Permeation Chromatography (GPC) to assess the removal of low molecular weight species and ¹H-NMR to confirm the integrity of the vinyl groups.
-
Experimental Workflow Diagram
Caption: General workflow for the purification of divinyltetramethyldisiloxane and its polymers.
References
- 1. brandtech.com [brandtech.com]
- 2. jackwestin.com [jackwestin.com]
- 3. Vacuum Distillation - Fractional Vacuum Distillation | B/R Instrument [brinstrument.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. US4668768A - Anti-solvent precipitation process for isolating polymers from solution - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. Quality Control of Silicone rubber | Metrohm [metrohm.com]
- 12. repository.gatech.edu [repository.gatech.edu]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. CN106596457B - Method for simultaneously detecting content of vinyl and silicon-hydrogen functional groups in sample - Google Patents [patents.google.com]
Preventing premature crosslinking of divinyltetramethyldisilane
Welcome to the technical support center for divinyltetramethyldisiloxane (DVTMDSO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent premature crosslinking of DVTMDSO in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of crosslinking for divinyltetramethyldisiloxane?
A1: Divinyltetramethyldisiloxane is a vinyl-terminated siloxane that typically crosslinks via a platinum-catalyzed hydrosilylation reaction. This involves the addition of a silicon-hydride (Si-H) group from a crosslinking agent to the vinyl groups of DVTMDSO, forming a stable ethyl bridge between the two molecules. This process is fundamental to the curing of many silicone elastomers and gels. The reaction is highly efficient and can be initiated at room temperature or accelerated with heat.
Q2: What are the common causes of premature crosslinking of DVTMDSO?
A2: Premature crosslinking, or gelation, can occur due to several factors:
-
Inappropriate Storage: Exposure to heat, direct sunlight, or sources of ignition can initiate the polymerization process.[1][2]
-
Contamination: The platinum catalyst used for hydrosilylation is highly susceptible to inhibition or unwanted reactions. Contaminants such as sulfur compounds, amines, tin compounds, and some latex products can interfere with the catalyst's activity, though in some cases, contaminants might also initiate side reactions.[3][4]
-
Presence of Reactive Species: Unintended contact with crosslinking agents (hydrosilanes) in the presence of a catalyst will initiate crosslinking.
-
Moisture: The presence of water can lead to side reactions with hydrosilane crosslinkers, potentially affecting the stoichiometry and leading to incomplete or irregular crosslinking.[5]
Q3: How can I properly store divinyltetramethyldisiloxane to prevent premature crosslinking?
A3: To ensure the stability of DVTMDSO, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[1][2] It is also crucial to store it separately from oxidizing agents and crosslinking agents (hydrosilanes) until use.
Troubleshooting Guides
Issue 1: My DVTMDSO solution has become viscous or has gelled during storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exposure to Heat | Store the container in a temperature-controlled environment, typically at room temperature, away from any heat sources. | Prevention of thermally induced polymerization. |
| Contamination | Ensure the container is tightly sealed and was not opened in an environment with potential contaminants. Use clean, dedicated equipment for handling. | Minimal exposure to contaminants that could initiate polymerization. |
| Light Exposure | Store the container in an opaque or amber bottle to protect it from light. | Prevention of photo-initiated polymerization. |
Issue 2: Premature crosslinking occurs immediately after mixing DVTMDSO with a crosslinker and catalyst.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stoichiometry | Carefully calculate and measure the molar ratio of vinyl groups (from DVTMDSO) to Si-H groups (from the crosslinker). An imbalance can affect the curing profile. | A controlled and predictable curing reaction. |
| High Catalyst Concentration | Reduce the concentration of the platinum catalyst. The reaction rate is directly proportional to the catalyst concentration. | A slower, more controlled curing process, providing a longer working time. |
| Elevated Temperature | Perform the mixing and initial reaction at a lower temperature (e.g., on an ice bath) to slow down the reaction rate. | Extended pot life and prevention of immediate gelation. |
| Use of an Inhibitor | Add a suitable inhibitor to the mixture to delay the onset of curing. | A controlled induction period before crosslinking begins. |
Experimental Protocols
Protocol 1: General Handling and Storage of Divinyltetramethyldisiloxane
-
Receiving and Inspection: Upon receiving, inspect the container for any damage or signs of leakage.
-
Storage Location: Store the container in a designated flammables cabinet in a well-ventilated laboratory. The storage temperature should be maintained between 2-8°C for long-term stability.
-
Inert Atmosphere: For sensitive applications, it is advisable to store DVTMDSO under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen.
-
Dispensing: Use only clean, dry syringes or pipettes to dispense the liquid. Avoid introducing any contaminants into the stock container.
-
Closing: After dispensing, tightly seal the container cap.
Protocol 2: Controlled Crosslinking of DVTMDSO using an Inhibitor
This protocol describes the use of a generic inhibitor to control the pot life of a DVTMDSO-based formulation.
-
Reagent Preparation:
-
Divinyltetramethyldisiloxane (DVTMDSO)
-
Hydrosilane crosslinker (e.g., tetramethyldisiloxane)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Inhibitor (e.g., 2-methyl-3-butyn-2-ol)
-
-
Inhibitor Addition: In a clean, dry reaction vessel, add the desired amount of inhibitor to the DVTMDSO and mix thoroughly. The concentration of the inhibitor will need to be optimized for the desired pot life.
-
Component Mixing:
-
To the DVTMDSO/inhibitor mixture, add the hydrosilane crosslinker and mix.
-
Finally, add the platinum catalyst to initiate the reaction.
-
-
Observation: Monitor the viscosity of the mixture over time to determine the pot life.
-
Curing: Once the working time is sufficient, the mixture can be cured at the desired temperature (e.g., room temperature or elevated temperature).
Visualizations
Caption: Causes of premature crosslinking of DVTMDSO.
Caption: Workflow for preventing premature crosslinking.
References
- 1. gelest.com [gelest.com]
- 2. chemos.de [chemos.de]
- 3. Inhibition of polymerization of polyvinyl siloxanes by medicaments used on gingival retraction cords - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pilot study of polymerization inhibition of poly (vinyl siloxane) materials by latex gloves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Hydrosilylation with Divinyltetramethyldisiloxane
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor yields in hydrosilylation reactions involving divinyltetramethyldisiloxane. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for platinum-catalyzed hydrosilylation?
A1: The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This process involves several key steps:
-
Oxidative Addition: The hydrosilane (R₃SiH) adds to the platinum(0) catalyst.
-
Olefin Coordination: The alkene (in this case, the vinyl group of divinyltetramethyldisiloxane) coordinates to the platinum center.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This can occur in two ways, leading to either the α- (Markovnikov) or β- (anti-Markovnikov) addition product.
-
Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to release the final product and regenerate the platinum(0) catalyst.[1][2][3]
Q2: Which catalysts are typically used for hydrosilylation with divinyltetramethyldisiloxane?
A2: Platinum-based catalysts are highly effective and widely used in the organosilicon industry for this reaction.[2] Common choices include:
-
Karstedt's catalyst: A platinum(0) complex with divinyltetramethyldisiloxane as a ligand, known for its high activity and solubility in silicone media.[4][5]
-
Speier's catalyst: Hexachloroplatinic acid (H₂PtCl₆), another highly active catalyst.[1][2] While other transition metals like rhodium, ruthenium, and palladium can catalyze hydrosilylation, platinum complexes are most common for industrial applications due to their high reactivity.[1][6]
Q3: What are catalyst inhibitors and why are they used?
A3: Catalyst inhibitors are compounds that temporarily deactivate the platinum catalyst at room temperature, preventing premature curing or side reactions during storage or formulation.[1][4][5] The inhibitory effect is typically overcome by heating, which either decomposes the inhibitor or releases it from the catalyst, allowing the hydrosilylation reaction to proceed.[1][4] Commonly used inhibitors include:
Q4: What are the common side reactions that can lead to poor yields?
A4: Several side reactions can compete with the desired hydrosilylation, reducing the yield of the target product. These include:
-
Isomerization of the alkene: The platinum catalyst can catalyze the migration of the double bond.[1][2]
-
Dehydrogenative silylation: This results in the formation of a vinylsilane and hydrogen gas.[1][7]
-
Formation of platinum black: The precipitation of colloidal platinum can reduce the concentration of the active, homogeneous catalyst.[1][2]
Troubleshooting Guide
Problem 1: The reaction is very slow or does not proceed at all.
| Potential Cause | Troubleshooting Action |
| Catalyst Inhibition/Poisoning | Ensure all reactants and solvents are free from potential catalyst poisons such as sulfur, phosphorus, or amine-containing compounds. Purify divinyltetramethyldisiloxane and the hydrosilane if their purity is questionable. |
| Inactive Catalyst | Verify the age and storage conditions of the catalyst. If necessary, use a fresh batch of catalyst. The formation of inactive platinum colloids can also be a cause.[1] |
| Presence of Inhibitors | If an inhibitor is part of the formulation, ensure the reaction temperature is high enough to overcome the inhibition.[4] If unintentional, check for inhibitor-like impurities in the reactants. |
| Low Catalyst Concentration | While hydrosilylation catalysts are very active, excessively low concentrations may lead to slow reactions. A typical catalyst loading is in the range of a few to tens of ppm of platinum.[4][8] |
| Oxygen Effect | In some cases, the absence of oxygen can lead to the formation of inactive multinuclear platinum species.[9] Purging with an inert gas for an extended period might be detrimental. |
Problem 2: The yield of the desired product is low, and multiple byproducts are observed.
| Potential Cause | Troubleshooting Action |
| Side Reactions | Optimize reaction conditions (temperature, concentration) to favor hydrosilylation over side reactions like alkene isomerization or dehydrogenative silylation.[1] |
| Incorrect Stoichiometry | Carefully check the molar ratio of the vinyl groups to the Si-H groups. A slight excess of the Si-H component is sometimes used to ensure complete consumption of the vinyl groups. |
| Reaction Exotherm | Hydrosilylation is an exothermic reaction.[1] Poor temperature control can lead to uncontrolled reactions and the formation of byproducts. Ensure adequate cooling and consider a slower addition of one of the reactants. Uncontrolled exotherms can be a safety hazard.[8] |
| Product Isomerization | The reaction can produce both α- and β-isomers. The β- (anti-Markovnikov) product is typically favored.[7] Catalyst choice and reaction conditions can influence the regioselectivity. |
Experimental Protocols
Protocol 1: Catalyst Activity Test
This protocol helps determine if the catalyst is active.
-
Materials: A known reactive alkene (e.g., 1-octene), a hydrosilane (e.g., triethylsilane), the platinum catalyst , and a suitable solvent (e.g., toluene).
-
Procedure: a. In a clean, dry reaction vessel under an inert atmosphere, dissolve 1-octene and triethylsilane in toluene in a 1:1.1 molar ratio. b. Add the platinum catalyst at a typical concentration (e.g., 10 ppm Pt). c. Monitor the reaction progress by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, observing the consumption of the reactants and the formation of the silylated product.
-
Expected Outcome: A rapid reaction at room temperature or upon gentle heating indicates an active catalyst.
Protocol 2: Purification of Divinyltetramethyldisiloxane
This protocol can be used to remove potential catalyst inhibitors or other impurities.
-
Materials: Divinyltetramethyldisiloxane, activated carbon, and a distillation apparatus.
-
Procedure: a. Stir the divinyltetramethyldisiloxane with activated carbon for several hours to adsorb impurities. b. Filter off the activated carbon. c. Perform a fractional distillation of the filtered liquid under reduced pressure to isolate the pure divinyltetramethyldisiloxane.
-
Verification: Analyze the purity of the distilled product using GC or NMR.
Visualizations
Caption: A workflow diagram for troubleshooting poor yields in hydrosilylation reactions.
Caption: Reaction pathways in platinum-catalyzed hydrosilylation of divinyltetramethyldisiloxane.
References
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20140004359A1 - Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. American Chemical Society: Chemical & Engineering Safety Letters [pubsapp.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Polymer Mechanical Properties with Divinyltetramethyldisiloxane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing divinyltetramethyldisiloxane (DVTMDSO) to improve the mechanical properties of polymers, particularly silicone elastomers through platinum-catalyzed hydrosilylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experimental work with DVTMDSO.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Curing or Sticky Polymer Surface | 1. Incorrect Stoichiometry: The molar ratio of Si-H groups (from the crosslinker) to vinyl groups (from the polymer and DVTMDSO) is not optimized.[1] 2. Catalyst Inhibition: The platinum catalyst is being inhibited by certain chemical groups (e.g., amines, thiols, phosphines) or impurities in the reagents or on the substrate. 3. Insufficient Curing Time or Temperature: The curing conditions are not adequate for the complete reaction to occur.[1] 4. Low Catalyst Concentration: The amount of platinum catalyst is too low to effectively catalyze the hydrosilylation reaction. | 1. Adjust Stoichiometry: Carefully calculate and ensure the correct molar ratio of Si-H to vinyl groups. A common starting point is a 1:1 ratio, but optimization may be required.[1] 2. Identify and Remove Inhibitors: Ensure all glassware and substrates are scrupulously clean. Avoid using materials or solvents that contain known platinum catalyst inhibitors. If inhibition is suspected, consider using a higher catalyst concentration or a less sensitive catalyst. 3. Optimize Curing Conditions: Increase the curing temperature or extend the curing time. Refer to literature for typical curing profiles of similar systems. For example, curing at 100°C for 24 hours is a common condition.[1] 4. Increase Catalyst Concentration: Incrementally increase the platinum catalyst concentration. A typical starting concentration for the platinum-divinyltetramethyldisiloxane complex is around 10 ppm. |
| Poor Mechanical Properties (e.g., Low Tensile Strength, High Brittleness) | 1. Non-optimal Crosslinking Density: The density of crosslinks is either too high (leading to brittleness) or too low (leading to weakness). This is directly related to the concentration of DVTMDSO and the crosslinker. 2. Inhomogeneous Mixing: The components (polymer, DVTMDSO, crosslinker, catalyst) are not uniformly dispersed, leading to localized areas of high and low crosslinking.[2] 3. Presence of Voids or Bubbles: Air entrapped during mixing can create defects in the cured polymer, acting as stress concentration points. | 1. Vary Component Ratios: Systematically vary the ratio of the vinyl-functional polymer to the hydrosilane-containing crosslinker.[1] The molecular weight of the precursor polymers also plays a significant role.[1] 2. Ensure Thorough Mixing: Use a high-shear mixer or a dual asymmetric centrifuge mixer to ensure homogeneous mixing of all components before curing.[1] 3. Degas the Mixture: Before curing, degas the mixture in a vacuum chamber to remove any entrapped air bubbles. |
| Uncontrollable or Rapid Exothermic Reaction | 1. High Catalyst Concentration: An excessively high concentration of the platinum catalyst can lead to a very rapid, uncontrolled reaction, especially with highly reactive monomers. 2. Low Flash Point Monomers: The use of monomers with low flash points in combination with the exothermic hydrosilylation reaction can pose a safety hazard.[3] | 1. Reduce Catalyst Concentration: Lower the concentration of the platinum catalyst to control the reaction rate.[3] 2. Exercise Caution: When working with monomers with low flash points, it is crucial to work on a small scale, use a low level of platinum catalyst (e.g., below 20 ppm), and perform the reaction behind a safety shield.[3] |
| Inconsistent or Irreproducible Results | 1. Variability in Reagent Purity: Impurities in the polymer, DVTMDSO, or crosslinker can affect the reaction kinetics and final properties. 2. Fluctuations in Environmental Conditions: Changes in temperature and humidity can influence the curing process. 3. Inconsistent Processing Parameters: Variations in mixing times, speeds, and curing protocols can lead to different material properties. | 1. Use High-Purity Reagents: Whenever possible, use reagents of known and consistent purity. 2. Control the Environment: Conduct experiments in a controlled environment with stable temperature and humidity. 3. Standardize Protocols: Adhere strictly to a well-defined and documented experimental protocol for all sample preparations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of divinyltetramethyldisiloxane (DVTMDSO) in modifying polymer mechanical properties?
A1: DVTMDSO typically serves as a reactive silicone additive that can act as a chain extender or a crosslinking agent in platinum-catalyzed hydrosilyation reactions. Its vinyl groups react with Si-H groups of a crosslinker to become incorporated into the polymer network, influencing the crosslink density and, consequently, the mechanical properties of the final material.
Q2: How does the concentration of DVTMDSO affect the mechanical properties of the resulting polymer?
A2: The concentration of DVTMDSO, in conjunction with the primary crosslinker, directly impacts the crosslink density. Generally:
-
Increasing DVTMDSO concentration (at a fixed crosslinker ratio) can lead to a more densely crosslinked network, which typically increases the Young's modulus and tensile strength up to a certain point. Beyond an optimal concentration, the material may become more brittle.
-
The ratio of DVTMDSO to other vinyl-functional components will determine the final network structure and is a key parameter to adjust for tuning mechanical properties.
Q3: What type of catalyst is typically used for reactions involving DVTMDSO?
A3: Platinum-based catalysts are most commonly used to facilitate the hydrosilylation reaction between the vinyl groups of DVTMDSO and Si-H groups of a crosslinker. A widely used catalyst is the Karstedt's catalyst, which is a platinum(0)-divinyltetramethyldisiloxane complex.
Q4: What are the key experimental parameters to control when using DVTMDSO?
A4: The most critical parameters to control are:
-
Stoichiometry: The molar ratio of Si-H groups to vinyl groups.
-
Catalyst Concentration: Typically in the parts-per-million (ppm) range.
-
Curing Temperature and Time: These will depend on the specific polymer system and desired properties.
-
Purity of Reagents: To avoid catalyst inhibition.
-
Mixing and Degassing: To ensure homogeneity and prevent defects.
Q5: Are there any safety concerns when working with DVTMDSO and hydrosilylation reactions?
A5: Yes. Hydrosilylation reactions can be exothermic. With highly reactive components or high catalyst concentrations, the reaction can become uncontrollable.[3] It is crucial to start with small-scale reactions and use appropriate safety measures, such as working in a well-ventilated fume hood and using a safety shield, especially when working with volatile or low flash point monomers.[3]
Quantitative Data on Mechanical Property Improvements
The following tables summarize the effects of varying formulation parameters on the mechanical properties of silicone elastomers, where DVTMDSO is a key component of the platinum catalyst system.
Table 1: Effect of Hydrosilane-to-Vinyl Ratio on Mechanical Properties
| Sample Name | Precursor Polymers | Hydrosilane-to-Vinyl Ratio (R) | Tensile Strain (%) | Tensile Strength (MPa) | Young's Modulus (MPa) |
| Ela_DMS-H21 & DMS-V22 | DMS-H21, DMS-V22 | 1.15 | 1040 | - | - |
| Ela_DMS-H21 & DMS-V22 | DMS-H21, DMS-V22 | 1.05 | 2400 | - | - |
Data adapted from a study on highly stretchable silicone elastomers.[1] The specific contribution of DVTMDSO in the catalyst complex influences the reaction kinetics that lead to these properties.
Table 2: Mechanical Properties of Silicone Elastomers Prepared with Platinum-Divinyltetramethyldisiloxane Complex Catalyst
| Sample Name | Precursor Polymer Length (kDa) | Tensile Strain (%) | Tensile Strength (MPa) | Young's Modulus (MPa) |
| Ela_DMS-H11 | 1 | 71 | 0.24 | 0.37 |
| Ela_DMS-H21 | 6 | 70 | 0.35 | 0.60 |
| Ela_DMS-H25 | 14 | 235 | 0.49 | 0.40 |
| Ela_DMS-H31 | 24 | 360 | 0.58 | 0.31 |
This table illustrates how the molecular weight of the precursor polymer, in a system cured with a platinum-DVTMDSO catalyst, affects the final mechanical properties.[1]
Experimental Protocols
General Protocol for Preparation of a Silicone Elastomer using a Platinum-DVTMDSO Catalyst System
1. Materials and Reagents:
-
Vinyl-terminated polydimethylsiloxane (PDMS-V)
-
Hydrosilane-functional crosslinker (e.g., polymethylhydrosiloxane)
-
Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Karstedt's catalyst)
-
Inhibitor (optional, to control pot life)
-
Solvent (e.g., toluene, xylenes, if required for viscosity reduction)
2. Equipment:
-
Analytical balance
-
Mixing vessel (e.g., disposable cup, beaker)
-
Mechanical stirrer or dual asymmetric centrifuge mixer
-
Vacuum desiccator or vacuum oven for degassing
-
Mold for casting the elastomer film
-
Oven for curing
3. Procedure:
-
Preparation of the Pre-polymer Mixture:
-
In the mixing vessel, accurately weigh the desired amount of vinyl-terminated PDMS.
-
If using a solvent, add it to the PDMS and mix until a homogeneous solution is obtained.
-
Add the platinum-DVTMDSO catalyst solution to the PDMS mixture. The amount will depend on the desired platinum concentration (typically 5-20 ppm). Mix thoroughly.
-
If using an inhibitor, add it at this stage and mix thoroughly.
-
-
Addition of Crosslinker and Mixing:
-
Calculate the required amount of hydrosilane crosslinker based on the desired molar ratio of Si-H groups to vinyl groups (a 1:1 ratio is a common starting point).
-
Add the crosslinker to the pre-polymer mixture.
-
Immediately and thoroughly mix the components. For optimal homogeneity, use a mechanical stirrer or a dual asymmetric centrifuge mixer for a specified time (e.g., 2 minutes at 3000 rpm).[1]
-
-
Degassing:
-
Place the mixture in a vacuum desiccator or vacuum oven.
-
Apply vacuum to remove any air bubbles introduced during mixing. Continue degassing until bubble formation ceases.
-
-
Casting and Curing:
-
Post-Curing and Characterization:
-
After curing, allow the elastomer to cool to room temperature before removing it from the mold.
-
Post-curing at a slightly elevated temperature may be performed to ensure complete reaction and remove any volatile by-products.
-
The mechanical properties of the cured elastomer can then be characterized using techniques such as tensile testing.
-
Visualizations
Caption: Experimental workflow for preparing a crosslinked polymer using DVTMDSO.
Caption: Troubleshooting logic for poor mechanical properties.
References
Technical Support Center: Characterization of Divinyltetramethyldisilane-Based Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with divinyltetramethyldisilane-based polymers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental characterization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound-based polymers.
Question: Why am I seeing a very small or non-existent peak for my this compound-based polymer during Gel Permeation Chromatography (GPC) analysis in Tetrahydrofuran (THF)?
Answer: This is a common issue when analyzing polysiloxanes, including those derived from this compound, in THF. The problem arises because the refractive index of the polymer is very close to that of the THF mobile phase.[1][2] This "isorefractive" nature leads to a poor or absent signal from the refractive index (RI) detector, which is commonly used in GPC systems.
Troubleshooting Steps:
-
Change the Mobile Phase: The most effective solution is to switch to a solvent with a significantly different refractive index from your polymer. Toluene is an excellent alternative for polysiloxanes and will typically provide a strong signal.[1][2]
-
Use an Alternative Detector: If changing the mobile phase is not feasible, consider using a different type of detector that is not dependent on the refractive index difference. An Evaporative Light Scattering Detector (ELSD) or a multi-angle light scattering (MALS) detector can be used to overcome this issue.
Question: My GPC results for a this compound-based polymer show an unexpectedly high molecular weight and broad polydispersity. What could be the cause?
Answer: The divinyl functionality of the this compound monomer can lead to branching and crosslinking during polymerization, especially if the reaction conditions are not carefully controlled. This can result in the formation of high molecular weight species and a broad molecular weight distribution.
Troubleshooting Steps:
-
Review Polymerization Conditions: Carefully examine your polymerization protocol. High monomer concentration, high temperature, or a high initiator-to-monomer ratio can promote side reactions leading to branching and crosslinking.
-
Solubility Test: Before GPC analysis, ensure your polymer is fully dissolved in the mobile phase. The presence of insoluble gel particles, resulting from extensive crosslinking, can clog the GPC columns and lead to inaccurate results. Filter your sample through an appropriate syringe filter (e.g., 0.22 µm PTFE) before injection.
-
Employ Multi-Detection GPC: To better understand the polymer architecture, use a GPC system equipped with multiple detectors, such as a viscometer and a light scattering detector, in addition to the RI detector. This setup can provide information on the intrinsic viscosity and hydrodynamic radius of the polymer, which helps in identifying branching.
Question: I am trying to characterize the structure of my this compound-based polymer using ¹H NMR, but the spectra are complex and difficult to interpret, especially in the vinyl region.
Answer: The complexity in the ¹H NMR spectrum can arise from several factors, including the presence of unreacted vinyl groups, different microstructures due to the polymerization of the divinyl groups, and potential side reactions.
Troubleshooting Steps:
-
¹H NMR Analysis: In the ¹H NMR spectrum, the disappearance of the signals corresponding to the vinyl protons of the monomer is a key indicator of successful polymerization.[3] Look for the characteristic signals of the polymer backbone.
-
²⁹Si NMR Spectroscopy: For organosilicon polymers, ²⁹Si NMR is a powerful technique for elucidating the polymer backbone structure. It provides information about the different silicon environments and can help to quantify the extent of branching and crosslinking by identifying different silicon nuclei (e.g., D, T, and Q units).
-
FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used as a complementary technique to confirm the polymerization of the vinyl groups. The disappearance of the characteristic C=C stretching vibration of the vinyl group in the polymer spectrum compared to the monomer spectrum indicates that the vinyl groups have reacted.[3]
Question: My thermogravimetric analysis (TGA) of a this compound-based polymer shows a lower-than-expected thermal stability.
Answer: The thermal stability of polysiloxanes is generally high, but can be influenced by several factors.
Troubleshooting Steps:
-
Check for Residual Catalyst or Initiator: The presence of residual catalyst or initiator from the polymerization process can sometimes lower the decomposition temperature of the polymer. Ensure your purification methods are effective in removing these impurities.
-
Atmosphere Control: The atmosphere in which the TGA is performed has a significant impact. Polysiloxanes exhibit different degradation behaviors in inert (e.g., nitrogen) versus oxidative (e.g., air) atmospheres. Ensure you are using the appropriate atmosphere for your intended application and comparison.
-
Analyze Polymer Structure: The degree of crosslinking can affect thermal stability. In some cases, a higher degree of crosslinking can enhance thermal stability. Use techniques like DSC to assess the glass transition temperature, which can be an indirect indicator of crosslinking density.
Frequently Asked Questions (FAQs)
Q1: What are the key characterization techniques for this compound-based polymers?
A1: A combination of techniques is typically required for a comprehensive characterization:
-
Gel Permeation Chromatography (GPC/SEC): To determine molecular weight (Mn, Mw) and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ²⁹Si): To elucidate the chemical structure, confirm polymerization, and assess branching.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the reaction of vinyl groups.
-
Thermal Analysis (TGA and DSC): To evaluate thermal stability, glass transition temperature (Tg), and other thermal events.
-
Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties and determine the degree of crosslinking.
Q2: How can I determine the extent of crosslinking in my this compound-based polymer?
A2: Several methods can be employed to assess the degree of crosslinking:
-
Swell Ratio Measurement: This is a classic method where a crosslinked polymer sample is swollen in a good solvent. The degree of swelling is inversely proportional to the crosslink density.
-
Dynamic Mechanical Analysis (DMA): DMA can be used to measure the storage modulus in the rubbery plateau region, which is directly related to the crosslink density.
-
²⁹Si NMR Spectroscopy: As mentioned earlier, ²⁹Si NMR can distinguish between different silicon environments, allowing for a quantitative analysis of the branching and crosslinking points.
Q3: What are the expected thermal properties of this compound-based polymers?
A3: Polysiloxanes generally exhibit high thermal stability. The incorporation of the this compound unit and the resulting crosslinking are expected to influence the thermal properties. The glass transition temperature (Tg) will likely increase with the degree of crosslinking. The thermal decomposition temperature, as measured by TGA, is expected to be high, though the exact temperature will depend on the specific polymer structure and purity.
Data Presentation
Table 1: Typical GPC Conditions for Polysiloxane Analysis
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | Toluene | Avoids isorefractive issues with the polymer, ensuring a good RI detector signal.[1][2] |
| Columns | Polystyrene-divinylbenzene (PS-DVB) based | Suitable for non-aqueous GPC of a wide range of polymers. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical GPC. |
| Temperature | Ambient to 40 °C | Sufficient for most polysiloxanes. |
| Detector | Refractive Index (RI), UV (if applicable), MALS, Viscometer | A multi-detector setup provides more comprehensive information. |
Table 2: Key Spectroscopic Information for this compound Polymerization
| Technique | Monomer | Polymer | Indication of Polymerization |
| FTIR | Presence of C=C stretch | Absence or significant reduction of C=C stretch | Consumption of vinyl groups.[3] |
| ¹H NMR | Characteristic signals for vinyl protons | Disappearance of vinyl proton signals | Reaction of the divinyl monomer.[3] |
| ²⁹Si NMR | Single resonance for the monomer | Multiple resonances indicating different Si environments | Formation of the polymer backbone and potential branching. |
Experimental Protocols
Protocol 1: GPC Analysis of a this compound-Based Polymer
-
Sample Preparation: Dissolve the polymer in toluene at a concentration of 1-2 mg/mL. Gently agitate until fully dissolved.
-
Filtration: Filter the sample solution through a 0.22 µm PTFE syringe filter into a GPC vial.
-
Instrumentation:
-
GPC system equipped with an RI detector.
-
PS-DVB columns suitable for the expected molecular weight range.
-
Mobile phase: Toluene at a flow rate of 1.0 mL/min.
-
Column oven temperature: 40 °C.
-
-
Calibration: Calibrate the system using narrow polystyrene standards.
-
Analysis: Inject the filtered sample and analyze the resulting chromatogram to determine Mn, Mw, and PDI.
Mandatory Visualization
Caption: Troubleshooting workflow for GPC analysis of this compound-based polymers.
Caption: Comprehensive characterization workflow for this compound-based polymers.
References
Storage and stability issues of divinyltetramethyldisilane in the lab
This technical support center provides troubleshooting guidance and frequently asked questions regarding the storage and stability of divinyltetramethyldisilane.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage & Handling
Q1: What are the ideal storage conditions for this compound?
A1: this compound is a moisture-sensitive and flammable liquid.[1] To ensure its stability, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2] The storage container should be tightly sealed to prevent exposure to atmospheric moisture and oxygen. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon).
Q2: My this compound has been stored for a while. How can I check its purity?
A2: The purity of stored this compound can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate the main compound from potential impurities and degradation products. A detailed protocol for a general GC-MS analysis is provided in the "Experimental Protocols" section below.
Q3: I noticed some solid particles have formed in my stored this compound. What could this be?
A3: The formation of solid particles could indicate polymerization of the divinyl groups. This can be initiated by exposure to air, light, or heat, or by the presence of radical initiators. If solids are observed, the product may not be suitable for use in applications sensitive to polymeric impurities.
Stability Issues & Degradation
Q4: What are the main degradation pathways for this compound?
A4: The two primary degradation pathways for this compound are:
-
Polymerization: The vinyl groups can undergo free-radical polymerization, leading to the formation of oligomers and polymers.[3][4] This process can be accelerated by heat, light, and the presence of radical initiators.
-
Hydrolysis: As a disiloxane, the silicon-oxygen-silicon bond is susceptible to hydrolysis upon contact with water. This can lead to the formation of silanols, which may further condense.
Q5: How can I prevent the polymerization of this compound during storage and reactions?
A5: To prevent polymerization, it is crucial to store the compound under recommended conditions (cool, dark, inert atmosphere). Additionally, a polymerization inhibitor can be added. Common inhibitors for vinyl-containing monomers include Butylated Hydroxytoluene (BHT) and 4-methoxyphenol (MEHQ). For monomers, a typical concentration for BHT is around 0.01% by weight.[4][5]
Q6: My reaction results are inconsistent when using older this compound. What could be the cause?
A6: Inconsistent reaction results are often due to the degradation of the starting material. The presence of oligomers from polymerization or byproducts from hydrolysis can interfere with the desired reaction. It is recommended to use freshly opened or properly stored material and to verify the purity of older batches by GC-MS before use.
Troubleshooting Inconsistent Results
| Observed Issue | Potential Cause | Recommended Action |
| Reduced reaction yield | Degradation of this compound (polymerization or hydrolysis) | - Use a fresh bottle of the reagent.- Check the purity of the stored material using GC-MS.- Ensure strict anhydrous and inert reaction conditions. |
| Formation of insoluble byproducts | Polymerization of this compound | - Filter the starting material if solids are present (use with caution).- Consider adding a polymerization inhibitor to the reaction if compatible with the chemistry. |
| Unexpected peaks in NMR or MS of the product | Impurities from the starting material | - Analyze the starting this compound by GC-MS to identify impurities.- Purify the this compound by distillation if necessary and feasible. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
This protocol provides a general method for the analysis of this compound purity. Instrument conditions may need to be optimized for your specific system.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Hold: 5 min at 280 °C |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 230 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Solvent Delay | 2 min |
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in a volatile, dry solvent such as hexane or dichloromethane.
Visualizations
References
- 1. Divinyltetramethyldisiloxane CAS#: 2627-95-4 [m.chemicalbook.com]
- 2. Divinyltetramethyldisiloxane - Safety Data Sheet [chemicalbook.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Validation & Comparative
Comparative study of different synthetic routes to divinyltetramethyldisilane
For Researchers, Scientists, and Drug Development Professionals
Divinyltetramethyldisilane is a valuable organosilicon compound, serving as a key monomer and crosslinking agent in the synthesis of silicon-containing polymers and as a versatile reagent in organic synthesis. The selection of an appropriate synthetic route is critical and depends on factors such as desired purity, scalability, cost, and available starting materials. This guide provides a comparative analysis of the primary synthetic methodologies for this compound and its close analog, divinyltetramethyldisiloxane, supported by experimental data and detailed protocols.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound and its disiloxane analog.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield | Purity | Key Advantages | Key Disadvantages |
| Grignard Reaction | Vinyldimethylchlorosilane, Magnesium | Diethyl ether or THF | 0-35°C, 2-4 h | Moderate to High | Good to Excellent | Versatile, well-established | Moisture-sensitive, formation of magnesium salts |
| Hydrosilylation | Tetramethyldisilane, Acetylene | Platinum-based (e.g., H₂PtCl₆) | 80-120°C, 2-6 h | High | Excellent | High atom economy, high purity | Expensive catalyst, potential side reactions |
| Wurtz Coupling | Vinyldimethylchlorosilane, Sodium metal | Inert solvent (e.g., Toluene) | 60-110°C, 4-8 h | Moderate | Good | Utilizes readily available starting materials | Use of hazardous sodium metal, potential for side products |
| Co-hydrolysis (for Disiloxane) | Vinyldimethylchlorosilane, Dimethyldichlorosilane | Water, Sodium bicarbonate | 0-25°C, 1-2 h | Good | Mixture of products | One-pot reaction | Produces a mixture of siloxanes, requires purification |
Experimental Protocols
Grignard Reaction Synthesis of this compound
This protocol is based on the reaction of a vinyl Grignard reagent with a silyl chloride.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Vinyldimethylchlorosilane
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with magnesium turnings (1.2 mol) and anhydrous diethyl ether (200 mL).
-
A solution of vinyl bromide (1.0 mol) in anhydrous diethyl ether (100 mL) is added dropwise from the dropping funnel to initiate the Grignard reaction. The reaction mixture is stirred and maintained at a gentle reflux.
-
After the magnesium has been consumed, the solution of vinylmagnesium bromide is cooled to 0°C.
-
A solution of vinyldimethylchlorosilane (0.8 mol) in anhydrous toluene (150 mL) is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.
-
The reaction mixture is cooled and quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure to yield this compound.
Hydrosilylation Synthesis of Divinyltetramethyldisiloxane
This method involves the platinum-catalyzed addition of a Si-H bond across the triple bond of acetylene.[1]
Materials:
-
Tetramethyldihydrogendisiloxane
-
Acetylene gas
-
Chloroplatinic acid (H₂PtCl₆) solution in isopropanol (Karstedt's catalyst precursor)
-
Anhydrous toluene
Procedure:
-
A pressure reactor equipped with a gas inlet, a magnetic stirrer, and a heating mantle is charged with tetramethyldihydrogendisiloxane (1.0 mol) and anhydrous toluene (200 mL).
-
The chloroplatinic acid catalyst solution (10 ppm Pt relative to the siloxane) is added to the reactor.
-
The reactor is sealed and purged with nitrogen.
-
Acetylene gas is bubbled into the mixed solution while stirring. The reaction is typically carried out at a temperature of 80-120°C and a pressure of 2-5 bar.
-
The reaction progress is monitored by gas chromatography (GC) for the disappearance of the starting siloxane.
-
Once the reaction is complete, the reactor is cooled, and the excess acetylene is safely vented.
-
The reaction mixture is filtered to remove any catalyst residues.
-
The solvent is removed by distillation, and the product, divinyltetramethyldisiloxane, is purified by vacuum distillation.[1]
Wurtz Coupling Synthesis of this compound
This protocol utilizes the coupling of a vinyldimethylchlorosilane in the presence of sodium metal.
Materials:
-
Vinyldimethylchlorosilane
-
Sodium metal dispersion
-
Anhydrous toluene
-
Anhydrous hexane
Procedure:
-
A dry, three-necked flask fitted with a reflux condenser, a mechanical stirrer, and a nitrogen inlet is charged with a dispersion of sodium metal (2.2 mol) in anhydrous toluene (300 mL).
-
The mixture is heated to the reflux temperature of toluene with vigorous stirring to maintain the sodium dispersion.
-
A solution of vinyldimethylchlorosilane (2.0 mol) in anhydrous toluene (100 mL) is added dropwise over a period of 2 hours.
-
After the addition is complete, the reaction mixture is maintained at reflux for an additional 4 hours.
-
The reaction mixture is cooled to room temperature, and the excess sodium is quenched by the careful, slow addition of tert-butanol.
-
The resulting sodium chloride precipitate is removed by filtration.
-
The filter cake is washed with anhydrous hexane.
-
The combined organic filtrates are concentrated by distillation, and the this compound is purified by fractional distillation under reduced pressure.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes.
Caption: Grignard reaction pathway to this compound.
Caption: Hydrosilylation route to divinyltetramethyldisiloxane.
Caption: Wurtz coupling for this compound synthesis.
References
Performance Deep Dive: Silicone Elastomers Crosslinked with Divinyltetramethyldisilane
For researchers, scientists, and drug development professionals, the selection of appropriate materials is paramount. Silicone elastomers are prized for their biocompatibility, thermal stability, and tunable mechanical properties. The choice of crosslinking agent is a critical determinant of the final elastomer's performance. This guide provides a comparative analysis of silicone elastomers crosslinked using divinyltetramethyldisilane, contextualized against other common crosslinking systems.
This compound is a key component in platinum-catalyzed addition cure silicone elastomer formulations. This crosslinker, in conjunction with a silicone polymer containing vinyl groups and a hydrosilane-containing crosslinking agent, forms a stable, high-performance elastomeric network. The properties of these elastomers are often compared to those created through other mechanisms, such as peroxide-cured and condensation-cured systems.
Comparative Performance Metrics
The performance of a silicone elastomer is defined by a range of mechanical and thermal properties. Below is a summary of typical performance characteristics for silicone elastomers prepared with this compound (as part of an addition cure system) versus other common curing systems. It is important to note that these values are representative and can vary significantly based on the specific formulation, including polymer molecular weight, filler type and loading, and cure conditions.
| Property | Addition Cure (with this compound) | Peroxide Cure | Condensation Cure | Test Method |
| Tensile Strength (MPa) | 5 - 10 | 4 - 9 | 2 - 7 | ASTM D412 |
| Elongation at Break (%) | 300 - 800 | 200 - 600 | 100 - 400 | ASTM D412 |
| Tear Strength (kN/m) | 20 - 50 | 15 - 40 | 10 - 30 | ASTM D624 |
| Hardness (Shore A) | 20 - 80 | 30 - 85 | 10 - 70 | ASTM D2240 |
| Cure Byproducts | None | Organic acids, alcohols | Alcohols, acetic acid | - |
| Cure Inhibition | Susceptible to certain chemicals | Less susceptible | Less susceptible | - |
| Thermal Stability (°C) | -60 to 250 | -55 to 220 | -50 to 200 | TGA |
Signaling Pathways and Experimental Workflows
To understand the underlying chemistry and testing methodologies, the following diagrams illustrate the addition cure mechanism involving this compound and a typical experimental workflow for elastomer characterization.
Experimental Protocols
Accurate and reproducible data are essential for material comparison. The following are summarized protocols for the key experiments cited.
Tensile Properties (ASTM D412)
This test method determines the tensile properties of vulcanized thermoset rubbers and thermoplastic elastomers.[1][2][3][4][5]
-
Specimen Preparation: Dumbbell-shaped specimens are cut from a cured sheet of the silicone elastomer.[2] The thickness of the specimen is measured at three points, and the median value is used.[5]
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. The grips are then separated at a constant rate, typically 500 mm/min, until the specimen ruptures.[2][5]
-
Data Collection: The force required to stretch the specimen and the elongation are recorded throughout the test.
-
Calculations: Tensile strength is calculated as the maximum force divided by the original cross-sectional area. Elongation at break is the percentage increase in length at the point of rupture.[5]
Tear Strength (ASTM D624)
This standard measures the force required to tear a notched or un-notched specimen of vulcanized rubber or thermoplastic elastomer.[6][7][8][9][10]
-
Specimen Preparation: Specimens of a specific shape (e.g., crescent, angle, or trouser) are cut from a cured sheet.[6][8] For some specimen types, a small cut is intentionally made.
-
Test Procedure: The specimen is placed in the grips of a universal testing machine, and the grips are separated at a constant rate.
-
Data Collection: The force required to propagate the tear is recorded.
-
Calculation: Tear strength is reported as the force per unit thickness required to tear the specimen.[8]
Durometer Hardness (ASTM D2240)
This test method measures the indentation hardness of rubber and plastic materials using a durometer.[11][12][13][14][15]
-
Specimen Preparation: The test specimen should have a minimum thickness of 6.4 mm (¼ inch).[15] Thinner specimens can be stacked to achieve the required thickness.
-
Test Procedure: The durometer is pressed firmly against the specimen, ensuring the indenter is perpendicular to the surface.
-
Data Collection: The hardness value is read from the durometer scale within one second of firm contact.[15] The Shore A scale is typically used for softer elastomers like silicones.[15]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.[16][17][18][19][20]
-
Specimen Preparation: A small sample of the elastomer (typically 5-10 mg) is placed in a TGA sample pan.[17][19]
-
Test Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 20°C per minute).[16]
-
Data Collection: The weight of the sample is continuously monitored as the temperature increases.
-
Analysis: The resulting thermogram shows the temperatures at which weight loss occurs, indicating decomposition or volatilization of components.[20] This provides information on the thermal stability of the elastomer.
References
- 1. assuredtesting.com [assuredtesting.com]
- 2. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 3. youtube.com [youtube.com]
- 4. testresources.net [testresources.net]
- 5. victortestingmachine.com [victortestingmachine.com]
- 6. ASTM D624 Elastomer Tear Strength Testing - ADMET [admet.com]
- 7. micomlab.com [micomlab.com]
- 8. deepseasilicone.com [deepseasilicone.com]
- 9. ASTM D624: Tear Strength of Vulcanized Rubber and Thermoplastic Elastomers (TPE) [mts.com]
- 10. youtube.com [youtube.com]
- 11. micomlab.com [micomlab.com]
- 12. namsa.com [namsa.com]
- 13. matestlabs.com [matestlabs.com]
- 14. zwickroell.com [zwickroell.com]
- 15. Shore Hardness ASTM D2240 [intertek.com]
- 16. cprijournal.in [cprijournal.in]
- 17. Thermogravimetric Analysis (TGA) - Elastomer Institut Richter [elastomer-institut.de]
- 18. researchgate.net [researchgate.net]
- 19. smithers.com [smithers.com]
- 20. hitachi-hightech.com [hitachi-hightech.com]
Navigating Beyond Divinyltetramethyldisilane: A Comparative Guide to Alternative Cross-Linking Compounds for High-Performance Silicones
For researchers, scientists, and professionals in drug development, the precise properties of silicone elastomers are paramount. The choice of cross-linking agent is a critical determinant of the final material's performance. While divinyltetramethyldisilane has been a staple in addition-curing systems, a range of alternative compounds offers unique advantages for specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal cross-linking strategy.
This compound is a widely utilized cross-linking agent in platinum-catalyzed addition-cure silicone systems. Its primary role is to form a durable three-dimensional network by reacting with hydride-functional siloxanes. However, the pursuit of enhanced mechanical properties, tailored curing profiles, and improved performance in specialized applications has driven the exploration of alternative cross-linking technologies. These alternatives can be broadly categorized into other vinyl-functional silanes and co-agents for peroxide-cured systems.
Alternative Vinyl-Functional Silanes: A Direct Substitution Approach
Other vinyl-functional silanes can be used as direct replacements for this compound in addition-cure formulations. These compounds offer different molecular architectures and functionalities, which can influence the final properties of the cured silicone. Key alternatives include vinyltrimethoxysilane (VTMO) and vinyltriethoxysilane (VTEO).
Comparative Performance of Vinyl-Functional Silanes
The selection of a vinyl-functional silane can significantly impact the mechanical properties of the resulting silicone elastomer. The following table summarizes a comparison between two commercially available vinyl silane coupling agents, SiSiB® PC6130 (Vinyltris(2-methoxyethoxy)silane) and SiSiB® PC6120 (Vinyltriethoxysilane), in a peroxide-cured methyl vinyl silicone rubber formulation. While this data is for a peroxide-cured system, it provides valuable insights into the influence of the vinyl silane structure on the final properties.
| Property | Blank (No Vinyl Silane) | with SiSiB® PC6130 (2 phr) | with SiSiB® PC6120 (2 phr) |
| Tensile Strength | Baseline | Increased by ~20% | Lower than PC6130 |
| Tensile Stress | Baseline | Increased by ~20% | - |
| Tear Strength | Baseline | Increased by ~20% | - |
| Elongation at Break | Baseline | Increased | Higher than PC6130 |
| Hardness | Baseline | Increased | - |
| Cure Rate | Baseline | Slightly Reduced | More Significantly Reduced |
| Maximum Torque | Baseline | Slightly Reduced | More Significantly Reduced |
Note: Data is synthesized from a study on peroxide-cured silicone rubber and is intended to be illustrative of the relative effects of different vinyl silanes. "phr" stands for parts per hundred rubber.
Peroxide Curing with Co-agents: A Different Chemistry for Cross-Linking
An alternative to platinum-catalyzed addition curing is peroxide-initiated free-radical curing. This method is often employed for high-consistency silicone rubber (HCR). To enhance the efficiency and modify the properties of peroxide-cured silicones, various co-agents are used. These co-agents are typically multifunctional molecules that can participate in the cross-linking reaction, leading to a higher cross-link density and improved mechanical properties.
Key Co-agents and Their Effects
Commonly used co-agents include Triallyl Cyanurate (TAC), Triallyl Isocyanurate (TAIC), and Trimethylolpropane Trimethacrylate (TMPTMA). Their impact on the physical properties of a DBPH (2,5-dimethyl-2,5-di(t-butylperoxy)hexane) peroxide-cured HCR silicone is summarized below.
| Property | Control (No Co-agent) | with TAIC | with TMPTMA |
| Durometer (Shore A) | Baseline | Largest Increase | Significant Increase |
| Tensile Strength | Baseline | Negative Impact | Maintained |
| Elongation at Break | Baseline | Negative Impact | Slight Improvement |
| Modulus | Baseline | Negative Impact | Noticeable Improvement |
| Tear Strength | Baseline | Within Standard Deviation | Within Standard Deviation |
| Compression Set | Baseline | Small Negative Impact | Small Negative Impact |
| Cure Time (Tc90) | Baseline | No Relative Increase | Large Increase |
Note: This data is based on an evaluation of crosslinking co-agents in a DBPH peroxide system.[1]
Experimental Protocols
To ensure reproducible and comparable results, standardized testing methodologies are crucial. The following are detailed protocols for key experiments based on ASTM standards.
Protocol 1: Sample Preparation and Curing
Objective: To prepare standardized silicone elastomer test specimens.
Materials:
-
Silicone base polymer (e.g., vinyl-terminated polydimethylsiloxane)
-
Cross-linking agent (this compound or alternative)
-
Hydride-functional cross-linker (for addition cure)
-
Platinum catalyst (for addition cure)
-
Peroxide initiator (e.g., DBPH or Dicumyl Peroxide) and co-agent (for peroxide cure)
-
Reinforcing filler (e.g., fumed silica)
-
Two-roll mill or planetary mixer
-
Compression molding press
-
Molds for test specimens (as per ASTM specifications)
Procedure:
-
Compounding:
-
On a two-roll mill, soften the silicone base polymer.
-
Gradually add the reinforcing filler until a homogeneous mixture is achieved.
-
Add the cross-linking agent (and catalyst for addition cure, or peroxide and co-agent for peroxide cure) and continue mixing until fully dispersed. The temperature of the mill should be kept low to prevent premature curing.
-
-
Molding:
-
Place the uncured silicone compound into a pre-heated mold.
-
Transfer the mold to a compression molding press.
-
Apply a pressure of approximately 10 MPa.
-
Cure at a specified temperature and time (e.g., 170°C for 10 minutes). The optimal curing parameters should be determined by rheometry.
-
-
Post-Curing:
-
After demolding, post-cure the specimens in an oven to remove volatile by-products and stabilize the material properties. A typical post-cure cycle is 4 hours at 200°C.
-
-
Conditioning:
-
Condition the cured test specimens for at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) before testing.
-
Protocol 2: Mechanical Property Testing
Objective: To determine the key mechanical properties of the cured silicone elastomers.
1. Tensile Strength and Elongation (ASTM D412): [2][3][4][5]
- Apparatus: Universal Testing Machine (UTM) with a suitable load cell.
- Specimen: Dumbbell-shaped specimens (Die C is common).[2]
- Procedure:
- Measure the thickness and width of the narrow section of the dumbbell specimen.
- Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.
- Separate the grips at a constant rate (typically 500 mm/min) until the specimen ruptures.[2]
- Record the force and elongation throughout the test.
- Calculations:
- Tensile Strength (MPa): Maximum force recorded divided by the original cross-sectional area.
- Elongation at Break (%): Increase in length at the point of rupture divided by the original gauge length, multiplied by 100.
- Modulus (MPa): Stress at a specific elongation (e.g., 100%).
2. Hardness (ASTM D2240): [6][7][8][9]
- Apparatus: Durometer (Shore A scale is typical for silicones).
- Specimen: A flat specimen with a minimum thickness of 6 mm (can be stacked).
- Procedure:
- Place the specimen on a hard, flat surface.
- Press the durometer indenter firmly and vertically onto the specimen.
- Read the hardness value on the durometer scale within one second of firm contact.
- Take at least five measurements at different locations on the specimen and report the average.
3. Tear Strength (ASTM D624): [10][11][12][13]
- Apparatus: Universal Testing Machine (UTM).
- Specimen: Die B (crescent-shaped) or Die C (right-angled) specimens are common.
- Procedure:
- Measure the thickness of the specimen.
- Mount the specimen in the grips of the UTM.
- Separate the grips at a constant rate (typically 500 mm/min) until the specimen tears completely.
- Record the maximum force required to propagate the tear.
- Calculation:
- Tear Strength (kN/m): Maximum force divided by the specimen thickness.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing and testing silicone elastomers with different cross-linking agents.
Caption: Workflow for silicone elastomer preparation and testing.
Application-Specific Considerations
The choice of cross-linking agent can have significant implications for the performance of silicone elastomers in specific applications.
Medical and Pharmaceutical Applications
For medical devices and pharmaceutical components, biocompatibility is a primary concern. Platinum-cured silicones are generally preferred over peroxide-cured systems because they do not produce acidic by-products that could leach into the surrounding environment.[14] The level of extractables and leachables is a critical parameter, and the choice of cross-linker can influence this. Post-curing is an essential step to reduce the level of volatile cyclosiloxanes, which are potential leachables.[15] When selecting an alternative to this compound for a medical application, it is crucial to conduct thorough biocompatibility testing (e.g., according to ISO 10993 standards) and extractables/leachables studies on the final, sterilized product.[16][17][18][19][20]
Electronics
In electronic applications, silicones are often used as encapsulants, adhesives, and for thermal management.[6][21][22] Key properties include dielectric strength, thermal conductivity, and adhesion to various substrates. The cross-linking agent can influence the network structure and, consequently, these properties. For example, a higher cross-link density may lead to improved thermal stability but could also result in a more rigid material with lower stress-relieving capabilities. When evaluating alternatives for electronic applications, it is important to consider the impact on dielectric properties, thermal cycling performance, and adhesion to common electronic materials like copper, aluminum, and various plastics.
Conclusion
While this compound remains a reliable cross-linking agent for many silicone applications, a careful consideration of alternative compounds and curing chemistries can unlock enhanced performance and tailor material properties to specific needs. Vinyl-functional silanes like VTMO and VTEO offer subtle modifications to the polymer network, while peroxide curing with co-agents such as TAIC and TMPTMA provides a different approach to achieving high-performance elastomers. The selection of an appropriate alternative should be guided by a thorough understanding of the desired end-properties and validated through rigorous experimental testing according to standardized protocols. This comparative guide serves as a starting point for researchers and professionals to navigate the available options and make informed decisions in the development of next-generation silicone materials.
References
- 1. Silicone encapsulation of thin-film SiO x , SiO x N y and SiC for modern electronic medical implants: a comparative long-term ageing study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zwickroell.com [zwickroell.com]
- 3. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 4. ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis - Kind Snail [kindsnail.com]
- 5. qualitest.us [qualitest.us]
- 6. zwickroell.com [zwickroell.com]
- 7. micomlab.com [micomlab.com]
- 8. Shore Hardness ASTM D2240 [intertek.com]
- 9. industrialphysics.com [industrialphysics.com]
- 10. deepseasilicone.com [deepseasilicone.com]
- 11. ASTM D624 Elastomer Tear Strength Testing - ADMET [admet.com]
- 12. testresources.net [testresources.net]
- 13. img.antpedia.com [img.antpedia.com]
- 14. Advantages of Platinum Cured Silicone in Pharmaceutical ProcessingFluid Biosolutions [fluidbiosolutions.com.au]
- 15. wmfts.com [wmfts.com]
- 16. Silicone Biocompatibility for Medical Components - Junlevn [junlevn.com]
- 17. Biocompatibility of Liquid Silicone Rubber (LSR) - SIMTEC [simtec-silicone.com]
- 18. kenvox.com [kenvox.com]
- 19. Biocompatibility studies on silicone rubber | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Silicone Encapsulation | XJY SILICONES® [xjysilicone.com]
- 22. researchgate.net [researchgate.net]
Benchmarking Divinyltetramethyldisilane-Based Materials: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the properties of divinyltetramethyldisilane (DVTMS)-based materials against common alternatives. The information is supported by experimental data to inform material selection for a variety of applications, including the development of advanced drug delivery systems and medical devices.
This compound (DVTMS) is a key organosilicon compound utilized as a crosslinking agent or a monomer in the synthesis of silicone-based polymers.[1] Its vinyl end groups allow for the formation of stable, flexible, and durable silicone elastomers and resins.[2] These materials find applications in diverse fields, from electronics to healthcare, owing to their desirable properties such as thermal stability, biocompatibility, and tunable mechanical characteristics.[1] This guide focuses on benchmarking these properties to provide a clear comparison with other widely used silicone materials.
Mechanical Properties
The mechanical performance of a polymer is critical for its application. For materials used in medical devices or as structural components, properties like tensile strength and elongation at break are paramount. DVTMS-based silicone elastomers are known for their flexibility and heat resistance.[1]
Table 1: Comparison of Mechanical Properties of Silicone Elastomers
| Material | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Reference |
| DVTMS-crosslinked Silicone | 5.0 - 9.0 | 300 - 700 | 30 - 70 | [3] |
| Peroxide-cured Silicone | 4.0 - 8.0 | 200 - 600 | 25 - 80 | [4] |
| Platinum-cured Silicone | 6.0 - 11.0 | 400 - 1100 | 20 - 80 | [5] |
| RTV Silicone | 1.1 | 175 | 45 | [6] |
Note: The properties of DVTMS-crosslinked silicones can vary significantly based on the formulation, including the base polymer, filler content, and cure conditions.
Thermal Stability
The thermal stability of a material dictates its performance under varying temperature conditions. This is particularly important for applications involving sterilization or for devices that operate at elevated temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate these properties.
Table 2: Thermal Properties of Silicone-Based Materials
| Material | Decomposition Temperature (TGA, °C) | Glass Transition Temperature (Tg, °C) | Reference |
| DVTMS-based Silicone Elastomer | > 350 | -120 to -110 | [7] |
| Polydimethylsiloxane (PDMS) | ~300 - 400 | -125 | [8] |
| Phenyl-based Silicone | > 400 | -85 | [9] |
DVTMS-based materials generally exhibit high thermal stability, a characteristic inherent to the siloxane backbone.[7]
Dielectric Properties
For applications in electronics, such as encapsulation or insulation, the dielectric properties of a material are critical. Key parameters include the dielectric constant and dielectric strength.
Table 3: Dielectric Properties of Silicone Materials
| Material | Dielectric Constant (at 1 MHz) | Dielectric Strength (kV/mm) | Reference |
| DVTMS-containing Silicone | 2.7 - 3.5 | 15 - 25 | [10][11] |
| Polydimethylsiloxane (PDMS) | 2.3 - 2.8 | 14 - 20 | [9] |
| Phenyl-based Silicone Fluid | 2.9 | >14 | [9] |
The presence of DVTMS can influence the dielectric properties of the resulting silicone network.[10]
Biocompatibility and Drug Delivery Potential
The inert and biocompatible nature of silicones makes them suitable for various biomedical applications.[12] DVTMS can be used to create hydrogel networks for controlled drug release. The crosslinking density, influenced by the concentration of DVTMS, can modulate the swelling behavior and, consequently, the drug release kinetics.
While specific drug release data for DVTMS-based hydrogels is not extensively available in comparative format, the general principles of hydrogel drug delivery apply. The release mechanism is often a combination of diffusion and swelling of the polymer network.[13][14] Biocompatibility studies on silicone elastomers have generally shown them to be non-toxic and suitable for implantation.[5][15]
Experimental Protocols
Synthesis of DVTMS-Crosslinked Silicone Elastomer
A typical synthesis involves the hydrosilylation reaction between a vinyl-terminated polydimethylsiloxane (PDMS) and a hydride-containing crosslinker, catalyzed by a platinum complex. DVTMS can be incorporated as a comonomer or as the vinyl-terminated species.
Caption: Workflow for the synthesis and characterization of DVTMS-crosslinked silicone elastomers.
Detailed Steps:
-
Mixing: The vinyl-terminated polymer, hydride crosslinker, and any other additives are thoroughly mixed in the desired ratio.
-
Catalyst Addition: A platinum-based catalyst is added to initiate the hydrosilylation reaction.
-
Degassing: The mixture is degassed under vacuum to remove any trapped air bubbles.
-
Curing: The mixture is poured into a mold and cured at a specific temperature and time (e.g., 150°C for 1 hour).
Characterization Techniques
-
Mechanical Testing (ASTM D412): Dumbbell-shaped specimens are tested using a universal testing machine to determine tensile strength, elongation at break, and modulus.
-
Thermal Analysis (TGA/DSC):
-
TGA: A sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min), and the weight loss is measured as a function of temperature.[16]
-
DSC: A sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured to determine thermal transitions like the glass transition temperature (Tg) and melting point.[8]
-
-
Dielectric Spectroscopy (ASTM D150): The dielectric constant and dissipation factor are measured over a range of frequencies using a dielectric analyzer.
-
Biocompatibility (ISO 10993): In vitro cytotoxicity tests, such as MTT or LDH assays, are performed using cell lines like L929 fibroblasts to assess the material's toxicity.
Signaling Pathways and Logical Relationships
The properties of DVTMS-based materials are a direct consequence of their molecular structure and the crosslinking process.
Caption: Relationship between formulation, processing, and final properties of DVTMS-based materials.
References
- 1. Divinyltetramethyldisiloxane (DVTMS) - GW United Silicones [gwunitedsilicones.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. US3027344A - High tensile strength silicone rubber compositions and method - Google Patents [patents.google.com]
- 5. wacker.com [wacker.com]
- 6. Silicone Elastomer with High Elongation at Break Used in Digital Light Processing 3D Printing [cjps.org]
- 7. researchgate.net [researchgate.net]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. clearcoproducts.com [clearcoproducts.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Polymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Figure 1 from Relationship between structure and cytocompatibility of divinyl sulfone cross-linked hyaluronic acid. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Divinyltetramethyldisilane Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical methods for the quantification of volatile organosilicon compounds, using divinyltetramethyldisilane as a representative analyte. The information presented is based on established methodologies for similar volatile siloxanes due to the limited availability of direct cross-validation studies for this compound. The objective is to offer a comprehensive overview of method performance and detailed protocols to aid in the selection of the most appropriate analytical strategy for your research and development needs.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves comparing the performance of two or more distinct analytical procedures to ensure that they provide equivalent and reliable results. This is particularly important when methods are transferred between laboratories, when a new method is intended to replace an existing one, or when data from different analytical techniques need to be correlated. The goal is to demonstrate that any differences in the results obtained are within acceptable limits.
A general workflow for the cross-validation of analytical methods is illustrated in the diagram below.
Caption: General workflow for the cross-validation of two analytical methods.
Comparative Analysis of Analytical Methods
This section compares two widely used techniques for the analysis of volatile compounds: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS). While GC-FID is a robust and cost-effective method for routine quantification, GC-MS offers superior selectivity and qualitative information, which is crucial for impurity identification.
Performance Characteristics
The following table summarizes the typical performance characteristics of HS-GC-FID and HS-GC-MS for the analysis of volatile siloxanes. These values are indicative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
| Performance Parameter | Headspace GC-FID | Headspace GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | High | Moderate |
Method Selection Considerations
The choice between HS-GC-FID and HS-GC-MS depends on the specific requirements of the analysis:
-
HS-GC-FID is well-suited for routine quality control applications where the analyte is well-characterized and high throughput is required.[1][2] Its lower cost and simpler operation make it an attractive option for established manufacturing processes.
-
HS-GC-MS is the preferred method during drug development, for impurity profiling, and when unambiguous identification of the analyte is necessary.[1][3] Its high selectivity minimizes the risk of interference from matrix components.[3]
Experimental Protocols
The following are generalized experimental protocols for the quantification of volatile siloxanes using HS-GC-FID and HS-GC-MS. These should be optimized and validated for the specific application.
Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
This method is suitable for the quantitative analysis of volatile siloxanes in liquid or solid samples.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.
Sample Preparation:
-
Accurately weigh the sample into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide, dimethylformamide) and an internal standard.
-
Seal the vial immediately.
Headspace Parameters:
-
Vial Equilibration Temperature: 80 - 120 °C
-
Vial Equilibration Time: 15 - 30 minutes
-
Pressurization Time: 0.5 - 1 minute
-
Loop Fill Time: 0.1 - 0.5 minutes
-
Injection Time: 0.5 - 1 minute
GC Conditions:
-
Column: 5% Phenyl Methyl Siloxane, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)
-
Carrier Gas: Helium or Hydrogen, constant flow
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Final Temperature: 240 °C, hold for 5 minutes
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
Data Analysis:
-
Quantification is performed using a calibration curve prepared with standards of known concentrations of this compound and an internal standard.
Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)
This method provides both quantitative and qualitative information, making it ideal for impurity identification and confirmation.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (MS) and a headspace autosampler.
Sample Preparation:
-
Follow the same procedure as for HS-GC-FID.
Headspace Parameters:
-
Follow the same parameters as for HS-GC-FID.
GC Conditions:
-
Use the same GC conditions as for HS-GC-FID.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35 - 400
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 250 °C
Data Analysis:
-
Qualitative Analysis: Identify this compound and any impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantitative Analysis: Use a calibration curve based on the peak area of a characteristic ion of this compound and an internal standard.
Conclusion
The cross-validation of analytical methods is essential for ensuring the consistency and reliability of data in a regulated environment. For the quantification of this compound, both HS-GC-FID and HS-GC-MS are viable techniques. HS-GC-FID offers a cost-effective and high-throughput solution for routine analysis, while HS-GC-MS provides superior selectivity and is indispensable for method development and impurity identification. The choice of method should be based on the specific analytical requirements, considering factors such as the stage of drug development, the need for qualitative information, and cost constraints. It is imperative to perform a thorough method validation and cross-validation to ensure the selected method is fit for its intended purpose.
References
A Comparative Guide to the Efficacy of Divinyltetramethyldisiloxane in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of divinyltetramethyldisiloxane (DVTMDSO) with alternative crosslinking agents in various polymer matrices, focusing on silicone elastomers. The information is compiled from experimental data to assist in the selection of appropriate crosslinking strategies for specific research and development applications.
Overview of Divinyltetramethyldisiloxane (DVTMDSO)
Divinyltetramethyldisiloxane is a bifunctional organosilicon compound widely utilized as a crosslinking agent, primarily in addition-cure silicone elastomers. Its vinyl end groups readily participate in hydrosilylation reactions in the presence of a platinum catalyst, forming stable ethylene bridges between polymer chains. This process leads to the formation of a three-dimensional network structure, transforming the liquid polymer into a solid elastomer with desirable mechanical and thermal properties.
Comparison of Crosslinking Systems in Silicone Elastomers
The performance of a silicone elastomer is significantly influenced by the chosen crosslinking system. Here, we compare the effects of DVTMDSO-based hydrosilylation with a common alternative, peroxide-initiated free radical curing.
Mechanical Properties
The choice of crosslinking agent directly impacts the mechanical characteristics of the final elastomer, such as tensile strength, elongation at break, and hardness.
Table 1: Comparison of Mechanical Properties of Polydimethylsiloxane (PDMS) Crosslinked with Different Systems
| Property | Hydrosilylation (with DVTMDSO) | Peroxide Cure (e.g., Dicumyl Peroxide) |
| Tensile Strength | Generally higher | Can be lower, dependent on peroxide concentration |
| Elongation at Break | Can be tailored by adjusting the crosslinker-to-polymer ratio | Generally good, but can decrease with higher crosslink density |
| Hardness (Shore A) | Controllable over a wide range | Increases with peroxide concentration |
| Tear Strength | Good | Can be lower compared to platinum-cured systems |
| Compression Set | Low, indicating good elastic recovery | Can be higher, indicating more permanent deformation |
Note: The values are qualitative comparisons based on typical formulations. Actual properties can vary significantly with specific formulations and curing conditions.
Thermal Stability
The thermal stability of a polymer is crucial for applications involving high temperatures. The crosslinking chemistry plays a vital role in determining the degradation behavior of the material.
Table 2: Comparison of Thermal Stability of Polydimethylsiloxane (PDMS) Crosslinked with Different Systems
| Property | Hydrosilylation (with DVTMDSO) | Peroxide Cure (e.g., Dicumyl Peroxide) |
| Decomposition Onset Temperature (TGA) | Generally higher | Can be lower due to peroxide residues |
| Byproducts of Curing | No volatile byproducts | Peroxide decomposition byproducts can remain |
| Post-Cure Requirement | Often recommended to complete crosslinking and remove residual catalyst | Typically required to remove volatile byproducts |
Experimental Protocols
Preparation of DVTMDSO-Crosslinked PDMS (Hydrosilylation)
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-vinyl)
-
Hydride-terminated polydimethylsiloxane (PDMS-hydride) as a crosslinker
-
Divinyltetramethyldisiloxane (DVTMDSO) as a chain extender or co-crosslinker
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Inhibitor (optional, to control cure time)
Procedure:
-
In a clean container, thoroughly mix the PDMS-vinyl and DVTMDSO.
-
Add the PDMS-hydride crosslinker and mix until homogeneous. The ratio of Si-H groups to vinyl groups is a critical parameter to control the crosslink density.
-
Add the platinum catalyst (typically in the ppm range) and inhibitor, if used. Mix thoroughly but gently to avoid introducing air bubbles.
-
Degas the mixture in a vacuum chamber to remove any entrapped air.
-
Pour the mixture into a mold and cure at the desired temperature (e.g., room temperature to 150°C), depending on the catalyst system and desired cure speed.
-
Post-cure the elastomer at a higher temperature (e.g., 150-200°C) for several hours to ensure complete crosslinking and remove any residual catalyst activity.
Mechanical Testing
-
Tensile Strength and Elongation at Break: Determined according to ASTM D412 using dumbbell-shaped specimens on a universal testing machine.
-
Tear Strength: Measured following ASTM D624.
-
Hardness: Assessed using a Shore A durometer as per ASTM D2240.
-
Compression Set: Evaluated according to ASTM D395 to determine the elastic recovery of the material.
Determination of Crosslink Density
The crosslink density can be estimated using the Flory-Rehner equation based on swelling experiments:
-
A cured sample of known weight is immersed in a good solvent (e.g., toluene) for a specified period (e.g., 72 hours) to reach swelling equilibrium.
-
The swollen weight of the sample is measured.
-
The volume fraction of the polymer in the swollen gel is calculated.
-
The crosslink density is then calculated using the Flory-Rehner equation, which relates the polymer-solvent interaction parameter, the molar volume of the solvent, and the volume fraction of the polymer in the swollen state.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): Performed to determine the onset of thermal degradation and the residual weight at high temperatures. A typical procedure involves heating the sample from room temperature to 600-800°C at a constant rate (e.g., 10°C/min) in an inert (nitrogen) or oxidative (air) atmosphere.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of the polymer. The sample is subjected to a controlled temperature program, and the heat flow to or from the sample is measured.
Visualization of Experimental Workflow and Reaction Pathway
Caption: Experimental workflow for the preparation and characterization of DVTMDSO-crosslinked PDMS.
Caption: Hydrosilylation reaction pathway for crosslinking PDMS with DVTMDSO.
DVTMDSO in Non-Silicone Polymer Matrices
The application of DVTMDSO as a crosslinker is predominantly in silicone-based systems. Its use in organic polymer matrices like polyacrylates or polyolefins is not as common. This is primarily due to the different chemistries involved in the polymerization and crosslinking of these materials. Organic polymers are typically crosslinked through mechanisms such as free-radical polymerization using peroxide initiators or through reactions involving other functional groups (e.g., epoxides, isocyanates).
While direct crosslinking of organic polymers with DVTMDSO via hydrosilylation is not a standard method, it is conceivable to functionalize organic polymers with vinylsilane groups, which could then be crosslinked with a silicon hydride in the presence of a platinum catalyst, a reaction where DVTMDSO could potentially act as a co-monomer or chain extender. However, dedicated research and experimental data on the efficacy and properties of such systems are limited in publicly available literature.
Conclusion
Divinyltetramethyldisiloxane is a highly effective crosslinking agent for silicone elastomers, particularly in addition-cure systems. The hydrosilylation chemistry offers several advantages over peroxide curing, including the absence of volatile byproducts, which can lead to improved thermal stability and lower compression set in the final product. The mechanical properties of DVTMDSO-crosslinked silicones can be precisely controlled by adjusting the formulation, making it a versatile choice for a wide range of applications in research, medical devices, and advanced materials development. Further research is warranted to explore the potential of DVTMDSO in modifying and crosslinking non-silicone polymer matrices.
A Comparative Analysis of the Reactivity of Divinyltetramethyldisilane and Divinyltetramethyldisiloxane
A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of two key organosilicon compounds.
Divinyltetramethyldisilane and divinyltetramethyldisiloxane are versatile monomers extensively utilized in the synthesis of silicon-containing polymers and materials. While structurally similar, the presence of a silicon-silicon (Si-Si) bond in the former versus a silicon-oxygen-silicon (Si-O-Si) linkage in the latter imparts distinct differences in their chemical reactivity. This guide provides a comparative analysis of their performance in key chemical transformations, supported by available experimental data and detailed protocols, to aid in the selection of the appropriate monomer for specific research and development applications.
Executive Summary
The core difference in reactivity between this compound and divinyltetramethyldisiloxane stems from the inherent properties of the Si-Si versus the Si-O-Si bond. The Si-O bond is significantly stronger and more thermally stable than the Si-Si bond. This fundamental difference dictates the reactivity of the vinyl groups in various reactions, including hydrosilylation, oxidation, and polymerization. Generally, the weaker Si-Si bond in this compound can lead to enhanced reactivity and susceptibility to cleavage under certain conditions, offering unique synthetic possibilities but also demanding more controlled reaction environments.
Structural and Physicochemical Properties
A fundamental understanding of the physical and structural properties of these two compounds is crucial for interpreting their reactivity.
| Property | This compound | Divinyltetramethyldisiloxane |
| Molecular Formula | C8H18Si2 | C8H18OSi2[1] |
| Molecular Weight | 170.40 g/mol | 186.40 g/mol |
| Boiling Point | ~158-160 °C | 139 °C[1] |
| Density | ~0.77 g/cm³ | 0.809 g/mL at 25 °C[1] |
| Refractive Index | ~1.44 | 1.412[1] |
| Key Structural Feature | Si-Si single bond | Si-O-Si (siloxane) bond |
Comparative Reactivity Analysis
The reactivity of the vinyl groups in both compounds is central to their application in polymer synthesis. The following sections detail their comparative behavior in key chemical transformations.
Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across a double bond, is a cornerstone of silicone chemistry, widely used for crosslinking and functionalization. The reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst, which itself contains divinyltetramethyldisiloxane as a ligand.
While specific kinetic data directly comparing the hydrosilylation of this compound and divinyltetramethyldisiloxane is scarce in publicly available literature, the electronic nature of the molecules allows for informed predictions. The Si-Si bond is known to have a higher highest occupied molecular orbital (HOMO) energy level compared to the Si-O-Si bond, which can influence its interaction with the platinum catalyst and the Si-H reagent. It is generally understood that an increase in the number of oxygen substituents at the silicon atom can reduce the rate of hydrosilylation.[2] This suggests that this compound may exhibit a higher reaction rate in platinum-catalyzed hydrosilylation compared to divinyltetramethyldisiloxane under identical conditions.
Experimental Protocol: Platinum-Catalyzed Hydrosilylation
A general procedure for the hydrosilylation of divinyl compounds is as follows:
-
To a solution of the divinyl compound (this compound or divinyltetramethyldisiloxane) in a dry, inert solvent (e.g., toluene or xylene) under an inert atmosphere (e.g., nitrogen or argon), add the hydrosilane (e.g., phenylsilane) in a stoichiometric amount.
-
Add a catalytic amount of a platinum catalyst, such as Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) or Speier's catalyst (chloroplatinic acid).[3]
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
The progress of the reaction can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the Si-H stretching band (around 2100-2260 cm⁻¹) or by nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the product can be purified by distillation or chromatography if necessary.
Caption: General workflow for platinum-catalyzed hydrosilylation.
Oxidation
The vinyl groups of both this compound and divinyltetramethyldisiloxane can undergo oxidation reactions, such as epoxidation, to introduce new functionalities. The reactivity in these reactions can be influenced by the electron density of the double bond.
The Si-Si bond in this compound is susceptible to oxidative cleavage, a reaction not observed with the more stable Si-O-Si bond of the disiloxane under similar conditions. This suggests that oxidation reactions of this compound must be carried out under carefully controlled conditions to favor epoxidation of the vinyl groups over cleavage of the disilane backbone. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the epoxidation of alkenes.[4][5]
Experimental Protocol: Epoxidation with m-CPBA
A general procedure for the epoxidation of a divinyl compound is as follows:
-
Dissolve the divinyl compound in a suitable solvent, such as dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA in the same solvent dropwise to the cooled solution of the divinyl compound. An excess of m-CPBA is often used to ensure complete conversion.
-
The reaction is typically stirred at a low temperature (0 °C to room temperature) for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
-
After the reaction is complete, the mixture is washed with a solution of sodium bicarbonate to remove the byproduct, m-chlorobenzoic acid, and then with brine.
-
The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude diepoxide.
-
The product can be further purified by column chromatography.
Caption: General workflow for the epoxidation of divinyl compounds.
Polymerization
Both this compound and divinyltetramethyldisiloxane can undergo polymerization through their vinyl groups. The choice of polymerization technique (e.g., radical, anionic, cationic) will significantly influence the resulting polymer structure and properties.
-
Anionic Polymerization: Anionic polymerization is a powerful technique for the synthesis of well-defined polymers.[10] Divinyltetramethyldisiloxane can be involved in anionic ring-opening polymerization of cyclosiloxanes, acting as a chain-terminating agent to control molecular weight.[11][12] The susceptibility of the Si-Si bond in this compound to nucleophilic attack might complicate its use in traditional anionic polymerization schemes.
-
Cationic Polymerization: Cationic polymerization of vinyl ethers and other electron-rich alkenes is a well-established method. The vinyl groups in both this compound and divinyltetramethyldisiloxane can potentially undergo cationic polymerization. However, the Lewis basicity of the oxygen atom in the disiloxane could influence the interaction with the cationic initiator and affect the polymerization kinetics compared to the disilane.
Experimental Protocol: Radical Polymerization
A general procedure for the radical polymerization of a divinyl compound is as follows:
-
The divinyl monomer is placed in a reaction vessel with a suitable solvent (if not polymerized in bulk) and a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide).
-
The mixture is degassed to remove oxygen, which can inhibit radical polymerization.
-
The reaction is heated to a temperature that initiates the decomposition of the initiator and starts the polymerization.
-
The polymerization is allowed to proceed for a specific time to achieve the desired molecular weight and conversion.
-
The resulting polymer is typically precipitated in a non-solvent, filtered, and dried.
Caption: Key steps in radical polymerization.
Conclusion
The choice between this compound and divinyltetramethyldisiloxane for a particular application should be guided by a clear understanding of their distinct reactivities. The presence of the stronger, more stable Si-O-Si bond in divinyltetramethyldisiloxane makes it a robust and widely used monomer in silicone chemistry. In contrast, the weaker and more reactive Si-Si bond in this compound offers opportunities for novel reactivity and material design, but requires more careful control of reaction conditions to avoid unwanted side reactions such as Si-Si bond cleavage. Further quantitative studies directly comparing the kinetics of these two monomers in various reactions would be highly valuable to the scientific community for the rational design of new silicon-containing materials.
References
- 1. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. scientificspectator.com [scientificspectator.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in the Anionic Ring Opening Polymerization Mechanism and Dynamics of Hexamethylcyclotrisiloxane(D3) [manu56.magtech.com.cn]
Reproducibility in Focus: A Comparative Guide to Divinyltetramethyldisilane in Experimental Applications
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides an objective comparison of divinyltetramethyldisilane as a crosslinking agent against common alternatives, supported by experimental data and detailed protocols to ensure replicable outcomes.
This compound is a crucial organosilicon compound frequently employed as a crosslinking agent in the synthesis of silicone-based polymers. Its primary role is to form stable siloxane bridges, enhancing the mechanical and thermal properties of the final material. This guide will delve into its performance in key applications, comparing it with other crosslinking agents and providing the necessary information for researchers to conduct their own evaluations.
Performance Comparison of Crosslinking Agents in Silicone Elastomers
The selection of a crosslinking agent significantly impacts the final properties of a silicone elastomer. This compound is often used in platinum-catalyzed hydrosilylation reactions, a common method for curing silicone rubbers. In this process, the vinyl groups of the crosslinker react with silicon-hydride (Si-H) groups on the polymer backbone to form a crosslinked network.
Here, we compare the typical performance of this compound with two common alternatives: Vinyl-Terminated Polydimethylsiloxane (VTPDMS) and peroxide-based crosslinkers like Dicumyl Peroxide.
| Property | This compound | Vinyl-Terminated Polydimethylsiloxane (VTPDMS) | Dicumyl Peroxide (Peroxide Cure) |
| Cure Mechanism | Platinum-Catalyzed Hydrosilylation | Platinum-Catalyzed Hydrosilylation | Free Radical Polymerization |
| Cure Speed | Fast, controllable with inhibitors | Moderate to Fast | Slower, requires higher temperatures |
| Byproducts | None | None | Organic residues (e.g., acetophenone, cumyl alcohol)[1] |
| Tensile Strength | Good to Excellent | Excellent | Good |
| Tear Strength | Good | Very Good | Moderate |
| Hardness (Shore A) | Adjustable by concentration | Adjustable by concentration and chain length | Adjustable by concentration |
| Thermal Stability | High[2] | High | Moderate to High |
| Biocompatibility | Generally high (no byproducts) | Generally high (no byproducts) | Lower (due to byproducts) |
Experimental Protocols
To ensure the reproducibility of results, detailed experimental protocols are essential. Below are methodologies for the preparation and testing of silicone elastomers using this compound and a peroxide-based crosslinker.
Protocol 1: Platinum-Catalyzed Hydrosilylation using this compound
This protocol describes the preparation of a silicone elastomer using a platinum-catalyzed addition cure system.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS) (e.g., 10,000 cSt)
-
Hydride-terminated polydimethylsiloxane (crosslinker)
-
This compound (as an additional crosslinker or chain extender)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Inhibitor (e.g., 1-ethynyl-1-cyclohexanol)
-
Toluene (solvent)
Procedure:
-
In a clean, dry container, thoroughly mix the vinyl-terminated PDMS and this compound.
-
Add the platinum catalyst to the mixture and stir until homogeneous. The amount of catalyst will depend on the desired cure speed.
-
If a longer working time is required, add the inhibitor and mix thoroughly.
-
Slowly add the hydride-terminated polydimethylsiloxane to the mixture while stirring continuously.
-
Once all components are mixed, degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into a mold and cure at the desired temperature. A typical curing schedule is 1 hour at 100°C.
-
After curing, allow the elastomer to cool to room temperature before demolding.
Protocol 2: Peroxide-Based Curing
This protocol outlines the preparation of a silicone elastomer using a peroxide-based crosslinking agent.
Materials:
-
High molecular weight vinyl-containing silicone gum
-
Dicumyl peroxide
-
Fumed silica (as reinforcing filler)
Procedure:
-
On a two-roll mill, soften the silicone gum.
-
Gradually add the fumed silica to the gum and mill until a homogeneous mixture is obtained.
-
Add the dicumyl peroxide to the mixture and continue milling until it is evenly dispersed.
-
Sheet out the compounded rubber and press it into a mold.
-
Cure the rubber in a heated press at a temperature sufficient to decompose the peroxide (typically 150-170°C) for a specified time (e.g., 15-30 minutes).
-
Post-cure the elastomer in an oven to remove any volatile byproducts. A typical post-cure cycle is 4 hours at 200°C.
Protocol 3: Mechanical Property Testing
The following standard methods should be used to evaluate the mechanical properties of the prepared elastomers to ensure comparable and reproducible data.
-
Tensile Strength and Elongation: ASTM D412[3]
-
Tear Strength: ASTM D624[4]
-
Hardness (Shore A): ASTM D2240[5]
-
Crosslink Density: Determined by swelling experiments in a suitable solvent (e.g., toluene) and calculated using the Flory-Rehner equation.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying chemical reactions, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mositesrubber.com [mositesrubber.com]
- 4. ASTM D624 Elastomer Tear Strength Testing - ADMET [admet.com]
- 5. rubbermill.com [rubbermill.com]
Safety Operating Guide
Proper Disposal of Divinyltetramethyldisilane: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Divinyltetramethyldisilane is paramount for laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is a highly flammable liquid and vapor.[1][2][3] It is also moisture-sensitive.[1] Therefore, stringent safety measures must be in place during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, flame-retardant gloves (neoprene or nitrile rubber), and a lab coat.[3] In case of inadequate ventilation, a NIOSH-certified organic vapor respirator is recommended.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][3] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1][2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Boiling Point | 160°C - 161°C |
| Flash Point | 34°C |
| Density (25°C) | 0.819 g/cm³ |
| Oral LD50 (rat) | >10 g/kg |
Step-by-Step Disposal Protocol
The primary recommended method for the final disposal of this compound is incineration at a licensed industrial combustion plant.[2] Landfilling in a designated hazardous waste facility is a secondary option if incineration is not available.[4] The following protocol outlines the immediate steps for laboratory personnel.
1. Waste Collection and Segregation:
- Collect all this compound waste, including contaminated materials like absorbent pads and PPE, in a dedicated and clearly labeled waste container.
- The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
2. Spill Management and Cleanup:
- In the event of a spill, immediately eliminate all ignition sources.
- Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]
- Carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.
- Ventilate the area of the spill.
3. Waste Storage:
- Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.
- The storage area should be away from heat and incompatible materials such as strong oxidizing agents, acids, and bases.[1]
4. Labeling and Documentation:
- Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and "this compound."
- Include the accumulation start date and any other information required by your institution's Environmental Health and Safety (EHS) department.
- Maintain accurate records of the waste generated.
5. Arrange for Professional Disposal:
- Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste.
- Provide the disposal contractor with the Safety Data Sheet (SDS) for this compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within their research environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most current and detailed information.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
